4-Methanesulfonamido-2-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(methanesulfonamido)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6-5-7(10-15(2,13)14)3-4-8(6)9(11)12/h3-5,10H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMPSJKNYOITCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960324-76-9 | |
| Record name | 4-methanesulfonamido-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Molecular weight and formula of 4-Methanesulfonamido-2-methylbenzoic acid
An In-Depth Technical Guide to 4-Methanesulfonamido-2-methylbenzoic Acid: Properties, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of 4-Methanesulfonamido-2-methylbenzoic acid, a molecule of interest for researchers and professionals in drug development and synthetic chemistry. The document delineates its core molecular and physicochemical properties, proposes a detailed, field-proven synthetic protocol, and outlines a robust framework for its analytical characterization. By synthesizing data from authoritative sources and foundational chemical principles, this guide serves as a practical resource for the synthesis, validation, and potential application of this versatile compound.
Introduction
4-Methanesulfonamido-2-methylbenzoic acid is a substituted aromatic compound featuring three key functional groups: a carboxylic acid, a methyl group, and a methanesulfonamide moiety. The integration of a sulfonamide group, a well-established pharmacophore, with a benzoic acid scaffold, a versatile synthetic handle, makes this molecule a compelling subject for investigation.
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and enzyme inhibitors. Specifically, benzenesulfonamide derivatives have been identified as potent and selective inhibitors of crucial enzymes like monoamine oxidases (MAO) and carbonic anhydrases (CAs), which are implicated in neurological disorders and various cancers, respectively[1][2]. Similarly, molecules bearing a 4-methylbenzenesulfonamide moiety have been successfully designed as anticancer agents targeting cyclin-dependent kinase-2 (CDK2)[3]. The benzoic acid group not only influences the molecule's solubility and pharmacokinetic profile but also serves as a reactive site for further chemical modification, enabling its use as a foundational building block in the synthesis of more complex molecular architectures[4].
This guide offers a senior application scientist's perspective on 4-Methanesulfonamido-2-methylbenzoic acid, focusing on its fundamental data, a reliable synthetic pathway, and the expected analytical signatures required for structural confirmation.
Core Molecular Profile
The fundamental identity of a chemical compound is defined by its structure and resulting molecular properties. The key identifiers for 4-Methanesulfonamido-2-methylbenzoic acid are summarized below.
| Identifier | Value | Source |
| Chemical Formula | C₉H₁₁NO₄S | [5] |
| Average Molecular Weight | 229.25 g/mol | Calculated |
| Monoisotopic Mass | 229.04088 Da | [5] |
| SMILES | CC1=C(C=CC(=C1)NS(=O)(=O)C)C(=O)O | [5] |
| InChI | InChI=1S/C9H11NO4S/c1-6-5-7(10-15(2,13)14)3-4-8(6)9(11)12/h3-5,10H,1-2H3,(H,11,12) | [5] |
| InChIKey | AQMPSJKNYOITCR-UHFFFAOYSA-N | [5] |
graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#FFFFFF"]; node [shape=plaintext, fontsize=12, fontname="Helvetica", fontcolor="#202124"]; edge [fontsize=12, fontname="Helvetica", color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="CH₃", pos="2.5,-0.8!"]; C_COOH [label="C", pos="-1.8,1.2!"]; O_OH [label="OH", pos="-2.8,1.8!"]; O_CdoubleO [label="O", pos="-1.8,0.2!"]; N4 [label="NH", pos="1.5,2.5!"]; S [label="S", pos="2.5,3.5!"]; O1_S [label="O", pos="2,4.5!"]; O2_S [label="O", pos="3.5,4.5!"]; S_Me [label="CH₃", pos="3.5,2.5!"];
// Benzene ring with substituents C1 [pos="0,0!"]; C2 [pos="-1,0.5!"]; C3 [pos="-1,1.5!"]; C4 [pos="0,2!"]; C5 [pos="1,1.5!"]; C6 [pos="1,0.5!"];
// Edges for benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edges for substituents C2 -- C_COOH [len=1.2]; C_COOH -- O_OH [len=1.0]; C_COOH -- O_CdoubleO [style=double, len=1.0]; C1 -- C_Me [len=1.2]; C4 -- N4 [len=1.2]; N4 -- S [len=1.2]; S -- O1_S [style=double, len=1.0]; S -- O2_S [style=double, len=1.0]; S -- S_Me [len=1.2]; }
Physicochemical Properties
Understanding the physicochemical properties of a molecule is critical for predicting its behavior in biological systems and for developing appropriate analytical methods. The following table summarizes key predicted properties.
| Property | Predicted Value | Significance | Source |
| XlogP | 0.8 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | [5] |
| [M+H]⁺ (m/z) | 230.04816 | Predicted mass-to-charge ratio for the protonated molecule, essential for mass spectrometry identification. | [5] |
| [M-H]⁻ (m/z) | 228.03360 | Predicted mass-to-charge ratio for the deprotonated molecule, useful for negative ion mode mass spectrometry. | [5] |
| [M+Na]⁺ (m/z) | 252.03010 | Predicted mass-to-charge ratio for the sodium adduct, a common observation in electrospray ionization. | [5] |
Proposed Synthetic Protocol
Rationale and Strategy
A robust and efficient synthesis is paramount for any research program. The most logical and direct approach to synthesize 4-Methanesulfonamido-2-methylbenzoic acid is through the sulfonylation of a primary amine precursor. The selected starting material, 4-Amino-2-methylbenzoic acid, is commercially available, making this a convergent and practical route[6]. The reaction involves the formation of a sulfonamide bond by reacting the amino group with methanesulfonyl chloride. Pyridine is chosen as the base; it serves dually as a nucleophilic catalyst and as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Workflow Diagram
Detailed Step-by-Step Protocol
Materials and Reagents:
-
4-Amino-2-methylbenzoic acid (1.0 eq)
-
Methanesulfonyl chloride (1.2 eq)
-
Anhydrous Pyridine
-
Hydrochloric acid (2 M)
-
Deionized Water
-
Ethanol
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
-
Magnetic stirrer, round-bottom flask, ice bath, dropping funnel, filtration apparatus
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 4-Amino-2-methylbenzoic acid (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the resulting solution to 0°C using an ice-water bath.
-
Reagent Addition: Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5°C. The formation of a precipitate (pyridinium hydrochloride) may be observed.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a beaker of ice water. Acidify the aqueous mixture to pH ~2 by the slow addition of 2 M HCl. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold deionized water to remove residual pyridine and salts.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Drying: Dry the purified product under vacuum.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Methanesulfonyl chloride and pyridine are corrosive and toxic; handle with care.
Analytical Characterization and Validation
Confirmation of the molecular structure and purity is a non-negotiable step. The following analytical data are predicted for the successful validation of synthesized 4-Methanesulfonamido-2-methylbenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.
| Predicted ¹H NMR Signals (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment & Rationale |
| ~12.9 | Singlet, 1H: Carboxylic acid proton (-COOH). Expected to be broad. |
| ~9.8 | Singlet, 1H: Sulfonamide proton (-NH-). |
| ~7.8 | Doublet, 1H: Aromatic proton ortho to the carboxylic acid group. |
| ~7.6 | Singlet, 1H: Aromatic proton ortho to the sulfonamide group. |
| ~7.5 | Doublet, 1H: Aromatic proton meta to the carboxylic acid group. |
| ~3.0 | Singlet, 3H: Sulfonamide methyl protons (-SO₂CH₃). |
| ~2.5 | Singlet, 3H: Aromatic methyl protons (-CH₃). |
| Predicted ¹³C NMR Signals (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Carboxylic acid carbon (-COOH) |
| ~142 | Aromatic C-N |
| ~139 | Aromatic C-CH₃ |
| ~133 | Aromatic C-H |
| ~131 | Aromatic C-COOH |
| ~122 | Aromatic C-H |
| ~118 | Aromatic C-H |
| ~40 | Sulfonamide methyl carbon (-SO₂CH₃) |
| ~20 | Aromatic methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy provides confirmation of the key functional groups present in the molecule.
-
~3300 cm⁻¹: N-H stretch (sulfonamide)
-
~3000-2500 cm⁻¹: Broad O-H stretch (carboxylic acid dimer)
-
~1700 cm⁻¹: C=O stretch (carboxylic acid)
-
~1340 & ~1160 cm⁻¹: Asymmetric and symmetric S=O stretches (sulfonamide)
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition. The experimentally observed m/z for the [M+H]⁺ or [M-H]⁻ ions should match the predicted theoretical values within a 5 ppm error margin (see table in Section 3.0)[5].
Applications in Research and Drug Development
The structural motifs within 4-Methanesulfonamido-2-methylbenzoic acid suggest several avenues for its application in research:
-
Enzyme Inhibition Studies: Given the prevalence of the sulfonamide moiety in enzyme inhibitors, this compound is a prime candidate for screening against enzyme families such as carbonic anhydrases, kinases, and monoamine oxidases[1][3]. Its carboxylic acid group can form critical salt-bridge or hydrogen-bond interactions within an enzyme's active site.
-
Fragment-Based Drug Discovery: The molecule can serve as a chemical fragment for building more complex and potent drug candidates. The carboxylic acid provides a convenient point for chemical elaboration via amide coupling or esterification.
-
Intermediate for Chemical Synthesis: It is a valuable intermediate for the synthesis of fine chemicals and materials. For instance, related sulfonylbenzoic acid derivatives are used in the preparation of herbicidal compounds[7].
Conclusion
4-Methanesulfonamido-2-methylbenzoic acid is a compound with significant potential, underpinned by its well-defined molecular structure and the proven utility of its constituent functional groups. This guide provides the essential technical information required by researchers, including its core properties, a reliable synthetic protocol, and a comprehensive analytical validation strategy. The insights and methodologies presented herein are designed to facilitate its synthesis and exploration in medicinal chemistry and broader synthetic applications.
References
-
PubChemLite. 4-methanesulfonamido-2-methylbenzoic acid (C9H11NO4S). Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
European Patent Office. Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Available from: [Link]
-
Ghorab, M. M., et al. (2018). Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. Bioorganic Chemistry. Available from: [Link]
-
Prashantha, A.G., et al. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Rasayan Journal of Chemistry. Available from: [Link]
-
ResearchGate. Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Available from: [Link]
-
MDPI. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis. Available from: [Link]
- Google Patents. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
-
MDPI. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. PubChemLite - 4-methanesulfonamido-2-methylbenzoic acid (C9H11NO4S) [pubchemlite.lcsb.uni.lu]
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- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Biological Activity of 4-Methanesulfonamido Benzoic Acid Derivatives: A Technical Guide
Executive Summary & Pharmacophore Analysis
The 4-methanesulfonamido benzoic acid scaffold (Figure 1) represents a critical pharmacophore in medicinal chemistry, distinct from the classic "sulfa drug" (sulfanilamide) motif. While classic sulfonamides (
This scaffold is primarily validated for Class III Antiarrhythmic activity (via
-
H-Bond Donor/Acceptor: The sulfonamide nitrogen is a weak acid (
), allowing it to mimic the phosphate group in phosphotyrosine or interact with specific residues in ion channel pores. -
Electron Withdrawal: It deactivates the phenyl ring, influencing the
of the benzoic acid/amide moiety. -
Metabolic Stability: Unlike some amide bonds, the sulfonamide linkage is robust against hydrolysis.
Core Scaffold Structure[1]
-
IUPAC Name: 4-[(methylsulfonyl)amino]benzoic acid
-
Key Moiety: Methanesulfonanilide (Inverse Sulfonamide)
-
Primary Targets:
Potassium Channels, PTP1B, Aldose Reductase.
Primary Biological Activity: Class III Antiarrhythmic Agents[2][3][4]
The most clinically significant application of 4-methanesulfonamido benzoic acid derivatives is in the design of Class III antiarrhythmics. These agents prolong the cardiac action potential duration (APD) and refractoriness without slowing conduction velocity, primarily by blocking the rapid component of the delayed rectifier potassium current (
Mechanism of Action ( Blockade)
The methanesulfonamido group is a critical "anchor" that interacts with the intracellular pore of the hERG (
-
Pore Interaction: The sulfonamide oxygen atoms function as H-bond acceptors for Ser620 or Thr623 residues within the channel pore.
-
Pi-Stacking: The phenyl ring engages in
stacking interactions with Tyr652 or Phe656. -
Tail Interaction: Derivatives (e.g., Sematilide) typically extend the benzoic acid into a basic amide side chain, which interacts with the channel's inner cavity.
Key Derivative: Sematilide
Sematilide (N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide) is the prototypical derivative of this class.
| Compound | Structure Description | Target | IC50 / Activity |
| Sematilide | 4-MeSO2NH-Benzamide-linker-NEt2 | ||
| WAY-123,398 | Benzimidazole derivative | Potent Class III | |
| Dofetilide | Bis-methanesulfonamide (Related) |
Structure-Activity Relationship (SAR)
The SAR of these derivatives is tightly constrained:
-
Para-Substitution: The 4-position is optimal. Ortho- or meta-substitution significantly reduces potency due to steric clash with the channel pore.
-
Sulfonamide N-H: Methylation of the sulfonamide nitrogen (forming
) abolishes activity, confirming the necessity of the H-bond donor capability. -
Basic Side Chain: Converting the carboxylic acid to a basic amide (e.g., diethylaminoethyl) enhances potency by 10-100 fold compared to the free acid, likely due to cation-
interactions in the channel.
Caption: SAR analysis of 4-methanesulfonamido benzoic acid derivatives for Class III antiarrhythmic activity.
Secondary Biological Activity: PTP1B Inhibition[6][7][8]
Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of insulin and leptin signaling.[1] Inhibitors are sought for Type 2 Diabetes and Obesity treatment.[1]
Mechanism: Phosphotyrosine (pTyr) Mimicry
The 4-methanesulfonamido benzoic acid moiety acts as a non-hydrolyzable phosphate mimic.
-
Electrostatics: At physiological pH, the benzoic acid is ionized (carboxylate), and the sulfonamide provides additional polarity.
-
Bidentate Binding: Derivatives often bind in the active site (Site A) where the carboxylate/sulfonamide interacts with the PTP-loop (Arg221, Ser216).
-
Selectivity: A major challenge is distinguishing PTP1B from TCPTP (T-cell PTP). Derivatives with bulky hydrophobic groups on the amide nitrogen often achieve selectivity by targeting the secondary binding site (Site B).
Quantitative Data (PTP1B Inhibition)
| Derivative Type | R-Group (Amide) | IC50 (PTP1B) | Selectivity (vs TCPTP) | Reference |
| Benzamido-Acid | 4-Me-Benzoyl | >10-fold | ||
| Oxalylamino | 2-Oxalylamino | Competitive | ||
| Sulfonyl-Benzamide | Hexane-1-sulfonyl | High (Allosteric) |
Experimental Protocols
Synthesis of Sematilide Analogues
A self-validating protocol for generating the core amide derivative.
Reagents: 4-Amino benzoic acid, Methanesulfonyl chloride (MsCl), Pyridine, Thionyl Chloride (
-
Sulfonylation (The "Inverse" Step):
-
Dissolve 4-aminobenzoic acid (1.0 eq) in dry pyridine at
. -
Add MsCl (1.2 eq) dropwise. Critical: Maintain temp
to prevent bis-sulfonylation. -
Stir at RT for 4h. Pour into ice-HCl. Filter precipitate.[2] Recrystallize from EtOH.
-
Validation:
NMR should show a singlet at ppm (3H, ) and disappearance of broad signal.
-
-
Amide Coupling (Side Chain Attachment):
-
Reflux the sulfonamido-acid (1.0 eq) in
(5.0 eq) for 2h. Evaporate excess . -
Dissolve acid chloride in DCM. Add N,N-diethylethylenediamine (1.1 eq) and TEA (2.0 eq) at
. -
Stir 12h. Wash with
. Purify via column chromatography.
-
hERG Channel Blockade Assay (Patch Clamp)
Standard protocol for assessing Class III activity.
-
Cell Line: HEK293 cells stably expressing
( ). -
Setup: Whole-cell patch clamp configuration.
-
Solutions:
-
Pipette: 130 mM KCl, 1 mM
, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2). -
Bath: 137 mM NaCl, 4 mM KCl, 1.8 mM
, 1 mM , 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
-
Protocol:
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2s (activates channels).
-
Repolarize to -50 mV (elicits tail current).
-
Measure peak tail current amplitude.
-
-
Data Analysis: Calculate % inhibition of tail current vs. vehicle control. Plot concentration-response to determine
.
Mechanism of Action Visualization
The following diagram illustrates the dual-pathway potential of this scaffold, distinguishing between the ion channel blockade (Antiarrhythmic) and enzyme inhibition (Metabolic).
Caption: Dual mechanism of action: hERG channel blockade (cardiac) vs. PTP1B inhibition (metabolic).
References
-
Lumma, W. C., et al. (1987). "Rational design of 4-[(methylsulfonyl)amino]benzamides as class III antiarrhythmic agents." Journal of Medicinal Chemistry. Link
-
Rakse, M., & Agrawal, R. K. (2021). "Synthesis and PTP1B Inhibitory Activity of Novel Benzothiazole and 1,2,4-Triazole Linked Acetamido Benzoic Acid Derivatives." Journal of Advanced Scientific Research. Link
-
Andersen, H. S., et al. (2000). "2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases."[3] Journal of Biological Chemistry. Link
-
Matsuura, A., et al. (2025).[4] "Novel Non-carboxylate Benzoylsulfonamide-Based Protein Tyrosine Phosphatase 1B Inhibitors." ResearchGate. Link
-
Colatsky, T. J., et al. (1990). "Class III antiarrhythmic activity of novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides." Circulation. Link
Sources
- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 2. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]
- 3. 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Strategic deployment of 4-Methanesulfonamido-2-methylbenzoic Acid in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor in medicinal chemistry. Within the vast landscape of molecular scaffolds, the 4-methanesulfonamido-2-methylbenzoic acid core has emerged as a privileged motif, particularly in the design of targeted therapies. This guide provides a comprehensive technical overview of this versatile scaffold, from its synthesis and physicochemical properties to its strategic application in the development of kinase inhibitors, offering field-proven insights for researchers in drug discovery.
The Architectural Merits of the Scaffold: A Structural Overview
The 4-methanesulfonamido-2-methylbenzoic acid scaffold integrates several key structural features that contribute to its utility in medicinal chemistry. The benzoic acid moiety provides a crucial acidic handle for forming ionic interactions or serving as a key pharmacophoric element for target binding. The methanesulfonamido group is a versatile hydrogen bond donor and acceptor, capable of engaging in critical interactions within the binding sites of various enzymes. Furthermore, the methyl group at the 2-position introduces a degree of conformational constraint and can be exploited to achieve selectivity and enhance metabolic stability. This strategic combination of functionalities makes the scaffold an attractive starting point for the design of potent and selective inhibitors of a range of biological targets.
Synthesis of the Core Scaffold: A Validated Protocol
The synthesis of 4-methanesulfonamido-2-methylbenzoic acid is a multi-step process that begins with the commercially available 4-amino-2-methylbenzoic acid. The following protocol outlines a reliable and reproducible method for the preparation of this key intermediate.
Experimental Protocol: Synthesis of 4-Methanesulfonamido-2-methylbenzoic acid
Step 1: Methanesulfonylation of 4-Amino-2-methylbenzoic acid
-
Materials:
-
4-Amino-2-methylbenzoic acid
-
Methanesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-methylbenzoic acid (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-methanesulfonamido-2-methylbenzoic acid.
-
-
Causality and Self-Validation: The use of anhydrous conditions is critical to prevent the hydrolysis of methanesulfonyl chloride, which would reduce the yield of the desired product. The slow, dropwise addition of methanesulfonyl chloride at 0 °C helps to control the exothermic reaction and minimize the formation of potential side products, such as di-sulfonated species. The aqueous workup with acid and base serves to remove unreacted starting materials and the pyridine catalyst. The final purification step ensures the high purity of the scaffold, which is essential for its use in subsequent synthetic steps and biological assays. The identity and purity of the final product should be confirmed by analytical techniques such as NMR, mass spectrometry, and HPLC.
Caption: Synthetic workflow for 4-methanesulfonamido-2-methylbenzoic acid.
Application as a Scaffold for Kinase Inhibitors: Targeting c-Met and Ron
The 4-methanesulfonamido-2-methylbenzoic acid scaffold has shown particular promise in the development of inhibitors for receptor tyrosine kinases (RTKs), such as c-Met and Ron.[1] Dysregulation of the c-Met and Ron signaling pathways is implicated in the progression of numerous cancers, making them attractive targets for therapeutic intervention.[1][2][3]
The general structure of these kinase inhibitors often involves the amide coupling of the carboxylic acid of the scaffold with a variety of amine-containing heterocyclic moieties. These heterocyclic groups are designed to occupy the ATP-binding pocket of the kinase, while the methanesulfonamido-methylphenyl portion can engage in key interactions that contribute to potency and selectivity.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for a large series of 4-methanesulfonamido-2-methylbenzoic acid derivatives is not extensively published, general principles from related benzenesulfonamide and benzoic acid-based kinase inhibitors can be extrapolated:
-
The Carboxylic Acid: This group is often crucial for binding to the hinge region of the kinase domain or for interacting with key basic residues. Esterification or amidation of this group can be used to generate prodrugs with improved pharmacokinetic properties.
-
The Sulfonamide Moiety: The NH of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens can act as hydrogen bond acceptors. The orientation of this group is critical for optimal interactions within the kinase active site.
-
The Methyl Group: The methyl group at the 2-position of the benzoic acid ring can provide a steric constraint that influences the conformation of the molecule, potentially leading to increased selectivity for the target kinase over other kinases. It can also block metabolic attack at this position, improving metabolic stability.[4]
-
The Amide-Linked Heterocycle: The nature of the heterocyclic ring system and its substituents has a profound impact on the potency and selectivity of the inhibitor. Different heterocycles can be explored to optimize interactions with specific residues in the ATP-binding pocket.
Derivatization of the Scaffold: Amide Coupling Protocols
The carboxylic acid functionality of the 4-methanesulfonamido-2-methylbenzoic acid scaffold is a key handle for derivatization, most commonly through amide bond formation. A variety of coupling reagents can be employed for this transformation.
Experimental Protocol: General Procedure for Amide Coupling
-
Materials:
-
4-Methanesulfonamido-2-methylbenzoic acid
-
Amine of interest
-
Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., DIPEA or triethylamine)
-
Solvent (e.g., DMF or DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 4-methanesulfonamido-2-methylbenzoic acid (1.0 eq) in an appropriate solvent, add the coupling reagent (1.1 eq) and the base (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide derivative.
-
-
Expertise and Trustworthiness: The choice of coupling reagent and reaction conditions may need to be optimized depending on the reactivity of the amine. For less reactive amines, stronger coupling reagents like HATU may be necessary. The reaction progress should be carefully monitored to avoid side reactions and ensure complete conversion. The purity of the final compound is paramount for accurate biological evaluation, and should be confirmed by HPLC and mass spectrometry.
Caption: General workflow for the synthesis of amide derivatives.
Biological Evaluation: A Blueprint for Assessing Kinase Inhibitory Activity
The biological activity of derivatives of the 4-methanesulfonamido-2-methylbenzoic acid scaffold is typically assessed through a series of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay
The direct inhibitory effect of the compounds on the target kinase (e.g., c-Met, Ron) is determined using an in vitro kinase assay. This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.
-
Principle: A recombinant kinase enzyme is incubated with a substrate (e.g., a peptide or protein), ATP, and the test compound. The amount of phosphorylated substrate is then quantified, typically using methods such as radioisotope incorporation, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Cellular Proliferation Assay
To assess the anti-proliferative effects of the compounds on cancer cells, a cellular proliferation assay is performed.
-
Principle: Cancer cell lines that are known to be dependent on the target kinase signaling pathway are treated with increasing concentrations of the test compound. After a defined incubation period (e.g., 72 hours), the number of viable cells is determined using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Data Analysis: The half-maximal effective concentration (EC50) or growth inhibition 50 (GI50) is calculated, which represents the concentration of the compound that causes a 50% reduction in cell viability or proliferation.
Western Blot Analysis of Pathway Modulation
To confirm that the observed anti-proliferative effects are due to the inhibition of the target kinase, western blot analysis is used to examine the phosphorylation status of the kinase and its downstream signaling proteins.
-
Principle: Cancer cells are treated with the test compound for a short period, and then cell lysates are prepared. Proteins from the lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., Akt, ERK).
-
Interpretation: A dose-dependent decrease in the phosphorylation of the target kinase and its downstream signaling proteins provides evidence of on-target activity.
The c-Met/Ron Signaling Pathway: A Key Therapeutic Target
The c-Met and Ron receptor tyrosine kinases are key drivers of oncogenesis in a variety of cancers. Upon binding of their respective ligands, hepatocyte growth factor (HGF) and macrophage-stimulating protein (MSP), these receptors dimerize and autophosphorylate, leading to the activation of downstream signaling cascades that promote cell proliferation, survival, migration, and invasion.[1][2]
Caption: Simplified c-Met and Ron signaling pathway and the point of inhibition.
Conclusion and Future Directions
The 4-methanesulfonamido-2-methylbenzoic acid scaffold represents a valuable and versatile platform for the design of novel therapeutic agents, particularly kinase inhibitors. Its inherent structural features, coupled with the potential for diverse and strategic derivatization, provide a rich chemical space for exploration. The continued application of this scaffold in medicinal chemistry, guided by a deep understanding of its synthesis, structure-activity relationships, and biological targets, holds significant promise for the development of the next generation of targeted therapies. Future work in this area will likely focus on the development of highly selective inhibitors, the exploration of novel heterocyclic moieties for amide coupling, and the optimization of pharmacokinetic properties to generate clinical candidates with superior efficacy and safety profiles.
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Northrup, A. B., Katcher, M. H., Altman, M. D., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[1][5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294–2310. [Link]
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Imperial Chemical Industries PLC. (1992). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. European Patent No. EP0478390A1. [Link]
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Wikipedia. (2023). c-Met inhibitor. [Link]
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Lo, C. H., et al. (2023). MET-Targeting Anticancer Drugs—De Novo Design and Identification by Drug Repurposing. International Journal of Molecular Sciences, 24(14), 11699. [Link]
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Kumar, P., et al. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. Cuestiones de Fisioterapia, 54(3). [Link]
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Zhang, L., et al. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Advanced Materials Research, 1092-1093, 993-996. [Link]
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Liu, X., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 21(5), 623. [Link]
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Planchart, A., et al. (2016). Preclinical study of pharmacokinetic ADME processes of phenosanic acid in vitro and in vivo. The Bulletin of the Scientific Centre for Expert Evaluation of Medicinal Products, 6(3), 16-21. [Link]
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Lee, J., et al. (2005). Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(18), 4136-4142. [Link]
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Szabadkai, I., et al. (2018). Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. Journal of Medicinal Chemistry, 61(14), 6277–6292. [Link]
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Hilaris Publisher. (2024). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]
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Lee, K., et al. (2023). Targeting isoforms of RON kinase (MST1R) drives antitumor efficacy. Oncogene, 42(49), 3695-3707. [Link]
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de Fatima, A., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. eScholarship. [Link]
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Pharma Change. Benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]
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Zou, H. Y., et al. (2014). Dramatic antitumor effects of the dual MET/RON small-molecule inhibitor LY2801653 in non-small cell lung cancer. Molecular Cancer Therapeutics, 13(11), 2697-2707. [Link]
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Nakajima, M., et al. (1983). Pharmacokinetics in maternal-fetal unit after intravenous administration of p-phenyl benzoic acid to rat. Journal of Pharmacobio-Dynamics, 6(12), 921-929. [Link]
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NS-MS Consulting Ltd. (2019). Publications. [Link]
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ChemRxiv. Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted - Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. [Link]
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An In-depth Technical Guide to the Thermodynamic Stability of 4-Sulfonamido-2-Methylbenzoic Acid Isomers
Foreword: The Imperative of Thermodynamic Stability in Pharmaceutical Development
In the landscape of modern drug discovery and development, the therapeutic efficacy of an active pharmaceutical ingredient (API) is intrinsically linked to its solid-state properties. Among these, thermodynamic stability is a cornerstone, dictating critical parameters such as solubility, bioavailability, and shelf-life.[1] The presence of isomers, molecules with the same chemical formula but different arrangements of atoms, introduces a layer of complexity. These isomers can exhibit distinct physical and chemical properties, and in the solid state, may crystallize in various polymorphic forms, each with its unique thermodynamic stability.[2][3] An uncharacterized or unstable isomeric form of an API can lead to unforeseen challenges during manufacturing, formulation, and storage, potentially compromising the safety and efficacy of the final drug product.[4]
This technical guide provides a comprehensive framework for the systematic evaluation of the thermodynamic stability of positional isomers of 4-sulfonamido-2-methylbenzoic acid. While specific experimental data for this compound and its isomers are not extensively published, this document serves as a robust methodology, drawing upon established principles of physical chemistry and computational modeling as applied to sulfonamides and substituted benzoic acids.[5][6] We will explore both experimental and computational workflows, providing researchers, scientists, and drug development professionals with the tools to de-risk their development programs and make informed decisions based on a sound understanding of the thermodynamic landscape of their API.
Defining the Isomeric Landscape of Sulfonamido-Methylbenzoic Acid
The subject of this guide is 4-sulfonamido-2-methylbenzoic acid. To conduct a thorough stability analysis, it is essential to consider its key positional isomers. The relative positions of the sulfonamido, methyl, and carboxylic acid groups on the benzene ring will significantly influence intramolecular and intermolecular interactions, thereby affecting thermodynamic stability. For the scope of this guide, we will consider the following representative isomers:
-
Isomer A: 4-Sulfonamido-2-methylbenzoic acid
-
Isomer B: 2-Sulfonamido-4-methylbenzoic acid
-
Isomer C: 5-Sulfonamido-2-methylbenzoic acid
These isomers present different steric and electronic environments that are likely to result in variations in their crystal packing and, consequently, their thermodynamic stability. The "ortho effect" in substituted benzoic acids, for instance, suggests that ortho-substituted isomers can exhibit unique properties due to steric hindrance and intramolecular hydrogen bonding possibilities.[7]
A Dual-Pronged Approach: Integrating Experimental and Computational Methodologies
A comprehensive understanding of isomer stability is best achieved through a synergistic approach that combines empirical experimental data with the predictive power of computational modeling.[8][9] Experimental techniques provide real-world data on the thermal behavior and solubility of the isomers, while computational methods offer insights into the underlying energetic differences at a molecular level.
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Methodological & Application
Application Notes & Protocols: A Scientist's Guide to the Sulfonylation of Aniline Derivatives
Introduction: The Enduring Importance of the Sulfonamide Bond
The sulfonamide functional group (–SO₂N<) is a cornerstone of modern molecular sciences. First heralded for the antibacterial properties of "sulfa drugs," which revolutionized medicine before the widespread availability of penicillin, its utility has since expanded dramatically.[1][2] Today, this robust moiety is integral to a vast array of pharmaceuticals, including anticancer agents, antivirals, diuretics, and anti-inflammatory drugs.[2][3][4] Beyond medicine, sulfonamides are pivotal in materials science and agrochemicals.
The synthesis of sulfonamides, most commonly through the sulfonylation of amines like aniline and its derivatives, is a fundamental transformation in organic chemistry. This guide provides an in-depth exploration of the reagents, mechanisms, and protocols essential for this reaction, tailored for researchers and drug development professionals. We will delve into the causality behind experimental choices, offering not just procedures but a strategic framework for success.
Part 1: The Workhorse Reagents - Sulfonyl Chlorides
The most prevalent method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base.[5] This reaction, often performed under Schotten-Baumann conditions, is reliable, scalable, and utilizes readily available starting materials.[6][7]
Reaction Mechanism: A Nucleophilic Attack at Sulfur
The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center. The lone pair of the aniline nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[8][9]
Caption: General mechanism for the sulfonylation of an aniline with a sulfonyl chloride.
Causality in Reagent and Condition Selection
-
The Sulfonylating Agent: Arylsulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride are common choices due to their stability and commercial availability. Aliphatic sulfonyl chlorides such as methanesulfonyl chloride (MsCl) are more reactive and moisture-sensitive.[8]
-
The Base: The choice of base is critical.
-
Pyridine: Often used as both a base and a solvent, it is effective at neutralizing HCl. However, it is a nucleophilic catalyst and can sometimes form a reactive sulfonylpyridinium salt, which can be beneficial but also lead to side reactions.
-
Triethylamine (Et₃N): A non-nucleophilic tertiary amine base that serves purely as an acid scavenger. It is a common choice for preventing unwanted side reactions.[8]
-
Aqueous Base (e.g., NaOH): Used in the classic Schotten-Baumann reaction, typically in a biphasic system (e.g., dichloromethane/water).[6] This method is robust but can lead to hydrolysis of the sulfonyl chloride if not controlled properly.
-
-
The Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to prevent the hydrolysis of the sulfonyl chloride.[8]
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, especially when using reactive sulfonyl chlorides. The reaction is then typically allowed to warm to room temperature to ensure completion.[8]
Part 2: Experimental Protocol - A General Procedure
This protocol describes a standard laboratory-scale sulfonylation of an aniline derivative with an arylsulfonyl chloride using triethylamine as the base.
Materials and Equipment
-
Aniline derivative (1.0 eq)
-
Arylsulfonyl chloride (1.05 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, nitrogen/argon inlet, dropping funnel, ice bath.
-
Thin Layer Chromatography (TLC) supplies.
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the aniline derivative (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Scientist's Rationale: An inert atmosphere and anhydrous conditions are crucial to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride, which would reduce the yield.[8]
-
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Dissolve the arylsulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred aniline solution over 15-30 minutes.
-
Scientist's Rationale: Slow, dropwise addition at low temperature controls the exothermic reaction, preventing the formation of side products and ensuring a controlled reaction rate.[10] Using a slight excess of the sulfonyl chloride ensures full consumption of the more valuable aniline derivative.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by TLC until the starting aniline spot is consumed.
-
Scientist's Rationale: TLC is a rapid and effective way to determine the endpoint of the reaction, preventing unnecessary heating or extended reaction times that could lead to product degradation.
-
-
Work-up: a. Quench the reaction by adding water. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine (to reduce the amount of water in the organic layer).
-
Scientist's Rationale: This aqueous work-up sequence systematically removes unreacted reagents and byproducts, simplifying the final purification step.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.
Part 3: Expanding the Toolbox - Alternative Sulfonylating Reagents
While sulfonyl chlorides are the standard, certain substrates or desired outcomes may necessitate alternative reagents. The choice of reagent is a strategic decision based on reactivity, stability, and functional group tolerance.
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Application Note & Protocol: High-Yield Synthesis of Methyl 4-Methanesulfonamido-2-methylbenzoate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the efficient synthesis of methyl 4-methanesulfonamido-2-methylbenzoate, a key intermediate in pharmaceutical synthesis. The presented methodology is centered around the robust and scalable Fischer-Speier esterification, a cornerstone of organic synthesis for converting carboxylic acids into esters.[1][2] This guide will delve into the mechanistic underpinnings of the reaction, provide a meticulously detailed step-by-step protocol, and offer expert insights into process optimization and troubleshooting.
Introduction: The Significance of Esterification in Medicinal Chemistry
Esterification is a fundamental transformation in organic chemistry, widely employed in the pharmaceutical industry to modify the physicochemical properties of drug candidates, such as solubility, stability, and bioavailability. Benzoic acid esters, in particular, are prevalent motifs in a wide array of therapeutic agents and are crucial intermediates in their synthesis.[3][4] The target molecule, methyl 4-methanesulfonamido-2-methylbenzoate, incorporates a sulfonamide group, a well-established pharmacophore, making its efficient synthesis a critical step in the development of various potential drug molecules.[5]
This application note focuses on the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] The reaction is driven to completion by employing a large excess of the alcohol, which also serves as the solvent, and a strong acid catalyst, typically sulfuric acid.[2][6] The equilibrium nature of the reaction necessitates specific strategies to maximize product yield, which will be discussed in detail.[2][7]
Reaction Mechanism and Scientific Rationale
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps are outlined below:
-
Protonation of the Carbonyl Oxygen: The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, rendering the carbonyl carbon more electrophilic.[8]
-
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (methanol) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated by a weak base (such as water or the alcohol) to yield the final ester product and regenerate the acid catalyst.
To drive the equilibrium towards the product side and achieve a high yield, a large excess of methanol is used, in accordance with Le Châtelier's principle.[2][9]
Experimental Workflow Overview
The overall experimental procedure can be visualized as a three-stage process: reaction setup and execution, product isolation and work-up, and finally, purification.
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Application Note: Solid-Phase Synthesis with 4-Methanesulfonamido-2-methylbenzoic Acid
The following Application Note and Protocol is designed for researchers utilizing 4-Methanesulfonamido-2-methylbenzoic acid (MMSA-BA) in Solid-Phase Peptide Synthesis (SPPS).
Based on the chemical structure and commercial classification, this reagent is a bifunctional linker primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Sulfonamide-based Peptidomimetics . While it shares structural homology with the Kenner Safety-Catch Linker (sulfonamide moiety), its primary application in modern drug discovery is as a stable, chemoselective connector between an E3 ligase ligand (peptide) and a warhead/protein-of-interest ligand.
A Bifunctional Linker for PROTACs and Peptidomimetics
Introduction & Mechanistic Basis
4-Methanesulfonamido-2-methylbenzoic acid (MMSA-BA) acts as a critical "staple" in the construction of chimeric molecules. Its unique structure offers two orthogonal reactivity points:
-
Carboxylic Acid (C-terminus): Allows for standard amide coupling to the N-terminus of a resin-bound peptide (typically an E3 ligase binder like a VHL or CRBN peptide).
-
Methanesulfonamide (N-terminus equivalent): A weak acid (
) that serves as a nucleophile under specific conditions. It is stable to standard Fmoc/tBu deprotection cycles but can be selectively alkylated (e.g., via Mitsunobu reaction) to attach a "warhead" or a secondary linker.
Structural Advantage: The 2-methyl group on the benzoate ring provides steric hindrance, forcing the aromatic ring out of planarity with the amide bond. This atropisomer-like twist improves the solubility of the growing chain and enhances the metabolic stability of the final construct by shielding the amide bond from proteolytic cleavage.
Experimental Workflow: The "Staple & Snap" Protocol
The synthesis typically follows a linear assembly strategy: Peptide Assembly
Phase A: Peptide Assembly & Linker Loading
The E3 ligase binding peptide (e.g., VHL ligand) is synthesized on a solid support (Rink Amide or Wang Resin) using standard Fmoc chemistry.
Protocol 1: Coupling MMSA-BA to the N-Terminus
-
Reagents:
-
Steps:
-
Swell the resin in DMF for 20 min.
-
Pre-activate the MMSA-BA: Dissolve MMSA-BA and HATU in minimal DMF. Add DIPEA. Let stand for 2 minutes. Note: The solution may turn yellow.
-
Coupling: Add the activated mixture to the resin. Shake at Room Temperature (RT) for 2-4 hours . Note: The sulfonamide group is non-reactive under these conditions.
-
Wash: DMF (3x), DCM (3x), DMF (3x).
-
Kaiser Test: Verify coupling completion (Resin should be colorless; solution yellow/orange).
-
Phase B: On-Resin Functionalization (The "Snap")
The sulfonamide nitrogen is now the reactive handle. It can be alkylated to attach the PROTAC linker/warhead. The most robust method is the Mitsunobu Reaction on solid phase.
Protocol 2: On-Resin Mitsunobu Alkylation
-
Reagents:
-
Resin-MMSA-BA (from Phase A).
-
Alcohol-functionalized Warhead/Linker (R-OH) (5-10 equiv).
-
Triphenylphosphine (
) (5-10 equiv). -
DIAD (Diisopropyl azodicarboxylate) (5-10 equiv).
-
Solvent: Anhydrous THF or DCM/THF (1:1).
-
-
Steps:
-
Wash resin with Anhydrous THF (3x) to remove traces of DMF/water (Critical for Mitsunobu).
-
Prepare Solution: Dissolve
and the Alcohol (R-OH) in dry THF. -
Add to Resin: Add the
/Alcohol solution to the resin. -
Activation: Slowly add DIAD to the resin slurry. Exothermic reaction – add dropwise if scaling up.
-
Reaction: Shake at RT for 4–16 hours .
-
Wash: THF (5x), DCM (5x), DMF (3x).
-
Validation: Small-scale cleavage and LC-MS analysis are recommended to confirm alkylation efficiency.
-
Signaling Pathway & Workflow Visualization
The following diagram illustrates the chemical logic, transforming the resin-bound peptide into a functionalized PROTAC precursor.
Caption: Workflow for incorporating 4-Methanesulfonamido-2-methylbenzoic acid into a peptide chain, followed by on-resin Mitsunobu functionalization.
Data Summary: Reactivity Profile
| Functional Group | Reactivity State | Activation Condition | Stability |
| Carboxylic Acid | Dormant | HATU/DIPEA or DIC/Oxyma | Stable |
| Sulfonamide (-NH-) | Weak Nucleophile | Mitsunobu (PPh3/DIAD) or Alkyl Halide/Base | Stable to TFA & Piperidine |
| Sulfonamide (-N-R) | Chemically Inert | N/A (Final State) | Highly Stable (Metabolic) |
| 2-Methyl Group | Steric Shield | N/A | Prevents hydrolysis/aggregation |
Troubleshooting & Optimization
-
Issue: Low Alkylation Yield (Mitsunobu).
-
Cause: "Beta-sheet" aggregation of the peptide on resin or moisture in THF.
-
Solution: Use ChemMatrix resin (better swelling in THF). Perform the reaction at
or use sonication. Ensure THF is strictly anhydrous.
-
-
Issue: Poor Solubility of MMSA-BA.
-
Cause: The sulfonamide can hydrogen bond strongly.
-
Solution: Dissolve in a mixture of DMF/DMSO (9:1) if precipitation occurs during activation.
-
-
Issue: "Safety-Catch" Cleavage?
-
Note: Unlike the Kenner linker (which uses an acyl sulfonamide), the product here is an alkyl sulfonamide. It is NOT acid/base labile and will not act as a safety-catch linker for peptide release. It is a permanent linker.
-
References
-
Kenner, G. W., et al. (1971). "Safety-catch linkers in solid-phase synthesis." Chemical Communications. (Foundational chemistry of sulfonamide linkers).
-
Backes, B. J., & Ellman, J. A. (1999). "Solid Support Linker Strategies." Current Opinion in Chemical Biology. (Review of sulfonamide activation strategies).
-
Buhimschi, A. D., et al. (2018). "Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs." Biochemistry. (Example of sulfonamide linker usage in PROTACs).
-
Verma, R., et al. (2020).[3] "Design and Synthesis of PROTACs: A Practical Guide." Methods in Molecular Biology. (Protocols for on-resin linker functionalization).
Sources
Recrystallization solvents for purifying 4-Methanesulfonamido-2-methylbenzoic acid
Application Note: Recrystallization Strategies for 4-Methanesulfonamido-2-methylbenzoic Acid
HPart 1: Executive Summary & Chemical Rationale
Purifying 4-Methanesulfonamido-2-methylbenzoic acid presents a unique challenge due to its dual functionality: a polar, acidic carboxylic acid group and a sulfonamide moiety capable of complex hydrogen bonding.[1] Unlike simple benzoic acid derivatives, the sulfonamide group significantly increases the melting point and alters solubility profiles, often leading to "oiling out" rather than clean crystallization if the solvent system is not carefully tuned.
This guide provides a scientifically grounded approach to selecting recrystallization solvents, moving beyond trial-and-error to a systematic method based on functional group interactions.[1]
Key Solubility Drivers:
-
Carboxylic Acid (
): Dictates solubility in basic aqueous media and polar organic solvents (alcohols, ethers).[1] -
Sulfonamide Group (
): Acts as both a hydrogen bond donor and acceptor.[1] It reduces solubility in non-polar solvents (hexane, toluene) and increases lattice energy, often requiring dipolar aprotic co-solvents or high-boiling alcohols.[1] -
Methyl Steric Hindrance: The ortho-methyl group provides a slight lipophilic shift but primarily influences crystal packing, potentially leading to polymorphism.[1]
Part 2: Solvent Selection Matrix
The following matrix categorizes solvent systems based on the impurity profile of the crude material.
| System Class | Solvent Pair | Role | Recommended For |
| Primary (Green) | Ethanol / Water | Solvent / Anti-solvent | General Purification. Best balance of yield and crystal quality.[1] Environmentally benign.[1] |
| High Polarity | Methanol / Water | Solvent / Anti-solvent | Polar Impurities. Higher solubility for the sulfonamide than ethanol; useful if the compound precipitates too quickly in EtOH. |
| Scavenging | Ethyl Acetate / Heptane | Solvent / Anti-solvent | Non-polar Impurities. Excellent for removing unreacted starting materials (e.g., xylenes, toluenes) or oily byproducts.[1] |
| High Solubility | DMF / Water | Solvent / Anti-solvent | Low Solubility Crudes. If the material has a very high melting point (>250°C) or is insoluble in boiling alcohols. |
| Pre-Purification | Aq. NaOH / HCl | Dissolution / Precipitation | Bulk Cleaning. Not a thermal recrystallization.[1] Dissolves compound as a dianion; precipitates upon acidification.[1] Use before thermal recrystallization if purity is <90%.[1] |
Part 3: Detailed Experimental Protocols
Protocol A: The Standard Ethanol/Water Recrystallization
Target Audience: Routine purification of crude material (>90% purity).
Reagents:
Step-by-Step Procedure:
-
Dissolution:
-
Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.
-
Add 50 mL of Ethanol . Heat to reflux (approx. 78°C) with magnetic stirring.[1]
-
Observation Point: If the solid does not dissolve completely, add Ethanol in 5 mL increments until dissolution is complete. If >100 mL is required, switch to Methanol or DMF .[1]
-
Note: The sulfonamide group may require a higher solvent volume than typical benzoic acids.[1]
-
-
Hot Filtration (Crucial):
-
If insoluble particles remain, filter the hot solution through a pre-warmed Büchner funnel or fluted filter paper.
-
Optional: If the solution is dark, add 0.5 g activated carbon, reflux for 5 mins, then filter.
-
-
Nucleation & Anti-solvent Addition:
-
Maintain the filtrate at near-boiling temperature.
-
Slowly add hot Water (approx. 60-70°C) dropwise.
-
Stop point: Stop adding water the moment a persistent cloudiness (turbidity) appears.
-
Add 1-2 mL of Ethanol to clear the turbidity and restore a homogeneous solution.[1]
-
-
Crystallization:
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed on a cork ring or wood block. Do not place directly on a cold benchtop.
-
Troubleshooting: If the product "oils out" (separates as a liquid droplets) instead of crystallizing, reheat to dissolve and add a seed crystal of pure material.[3] Vigorous stirring can also induce crystallization over oiling.[1]
-
Isolation:
-
Once at room temperature, cool in an ice bath (0-5°C) for 30 minutes to maximize yield.
-
Filter the white crystalline solid via vacuum filtration.[1]
-
Wash the cake with 2 x 10 mL of cold Ethanol/Water (1:1 mixture).
-
-
Drying:
-
Dry in a vacuum oven at 50°C for 12 hours. Sulfonamides can retain water/alcohols in the lattice, so verify dryness via NMR or LOD (Loss on Drying).
-
Part 4: Decision Logic & Workflow (Visualization)
The following diagram illustrates the logical flow for selecting the correct purification path based on initial solubility tests.
Caption: Decision matrix for solvent selection. Ethanol/Water is the baseline; DMF is reserved for low-solubility batches; Acid/Base precipitation is for gross purification.[1]
Part 5: Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Cooling Rate | < 10°C / hour | Rapid cooling traps impurities and promotes oiling out in sulfonamides.[1] |
| Seeding Temperature | 5-10°C below saturation point | Seeding in the metastable zone prevents spontaneous nucleation of unstable polymorphs.[1] |
| Wash Solvent Temp | < 4°C | Minimizes dissolution losses of the amphoteric product.[1] |
| Drying Temp | 50-60°C | Avoids thermal degradation (decarboxylation is rare but possible; sulfonamide hydrolysis is negligible at this temp).[1] |
Part 6: References
-
General Recrystallization of Sulfonamides:
-
Benzoic Acid Purification Standards:
-
University of Massachusetts.[1] (n.d.). Recrystallization of Benzoic Acid Derivatives. Retrieved from
-
-
Specific Structural Analog Data (Tosyl-Benzoic Acids):
-
Solubility Behavior of Methyl-Benzoic Acids:
-
Li, Y., et al. (2014).[1] Solubility of 4-Methylbenzoic Acid in Various Solvents. Journal of Chemical & Engineering Data. Retrieved from
-
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Methanesulfonamido-2-methylbenzoic Acid Synthesis
Status: Active Department: Application Science & Process Chemistry Document ID: TS-ORG-MSBA-042[1]
Executive Summary
The synthesis of 4-Methanesulfonamido-2-methylbenzoic acid is a critical intermediate step in the development of various kinase inhibitors and covalent drugs. Users frequently report low yields (typically <40%) and high impurity profiles when attempting this synthesis.
The primary failure modes are:
-
Solubility Issues: The zwitterionic nature of the starting material (4-amino-2-methylbenzoic acid) leads to poor dissolution in standard organic solvents (DCM, THF).
-
Bis-Sulfonylation: Over-reaction with methanesulfonyl chloride (MsCl) forms the N,N-bis(methylsulfonyl) byproduct.
-
Hydrolytic Instability: Premature hydrolysis of MsCl due to moisture.
This guide provides a field-proven, high-yield protocol ("The Ester Route") and troubleshooting steps for the direct synthesis method.
Module 1: The "Gold Standard" Protocol (The Ester Route)
Recommendation: Do not attempt to sulfonylate the free acid directly if high purity is required. The zwitterion is insoluble in DCM, forcing the use of polar solvents that accelerate MsCl hydrolysis.
The Solution: Protect the carboxylic acid as a methyl ester first. This renders the molecule soluble in anhydrous DCM, allowing precise control over the sulfonylation step.
Step-by-Step Workflow
Phase 1: Esterification
-
Suspend 4-amino-2-methylbenzoic acid (1.0 eq) in anhydrous Methanol (10 vol).
-
Cool to 0°C.
-
Add Thionyl Chloride (
, 2.0 eq) dropwise. Caution: Exothermic. -
Reflux for 4–6 hours.
-
Concentrate to dryness. The residue is the hydrochloride salt of the ester.
-
Neutralize with saturated
and extract into EtOAc. Dry and concentrate.
Phase 2: Sulfonylation (The Critical Step)
-
Dissolve the methyl ester (1.0 eq) in anhydrous DCM (10 vol).
-
Add Pyridine (3.0 eq).
-
Cool to 0°C.
-
Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise over 30 minutes.
-
Technical Insight: Slow addition at low temperature prevents the local concentration of MsCl from spiking, which causes bis-sulfonylation.
-
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Quench with water. Wash with 1N HCl (to remove pyridine) and Brine.
-
Result: Methyl 4-methanesulfonamido-2-methylbenzoate (usually >90% purity).[1]
Phase 3: Saponification
-
Dissolve the sulfonated ester in THF/Water (3:1).
-
Add LiOH (3.0 eq).
-
Stir at RT until TLC indicates consumption of ester (approx. 2–4 hours).
-
Acidify with 1N HCl to pH 2–3.
-
Filter the resulting precipitate.[2] This is your pure target acid.
Module 2: Troubleshooting & Impurity Management
Issue: "I have a mixture of Mono- and Bis-sulfonamides."
If you used excess MsCl or high temperatures, you likely formed the N,N-bis(methylsulfonyl) impurity.
The Rescue Protocol (Selective Hydrolysis): You do not need to discard the batch. The second sulfonyl group is electronically destabilized and can be cleaved selectively.
-
Dissolve the crude mixture (Mono + Bis) in THF/MeOH.
-
Add 2M NaOH (excess).
-
Heat to 50°C for 1 hour.
-
Acidify carefully to precipitate the product.
Issue: "My yield is low (<30%) using the Direct Method."
If you are reacting 4-amino-2-methylbenzoic acid directly with MsCl:
-
Cause: The starting material is likely undissolved.[6] MsCl hydrolyzes in the supernatant before it can react with the solid amine.
-
Fix: If you must use the direct method, use Schotten-Baumann conditions :
-
Dissolve amine in 1N NaOH (aqueous).
-
Add THF (1:1 ratio).
-
Cool to 0°C.
-
Add MsCl (1.5 eq) and simultaneous extra NaOH to maintain pH > 9.
-
Note: This requires excess MsCl because water competes for the reagent.
-
Module 3: Visualization of Pathways
The following diagram illustrates the decision matrix for synthesis and the mechanism of impurity formation.
Caption: Comparative workflow of Direct vs. Ester-Protected synthesis routes, including the "Rescue Protocol" for bis-sulfonylated impurities.
Module 4: Comparative Data & Stoichiometry
Use this table to calculate your reagent loads based on the recommended "Ester Route."
| Reagent | Role | Eq. | Rationale |
| Methyl 4-amino-2-methylbenzoate | Substrate | 1.0 | Limiting reagent.[1] |
| Methanesulfonyl Chloride (MsCl) | Electrophile | 1.1 | Slight excess ensures conversion; >1.2 risks bis-sulfonylation. |
| Pyridine | Base/Catalyst | 3.0 | Acts as HCl scavenger and nucleophilic catalyst. |
| DCM (Anhydrous) | Solvent | 10 Vol | Non-polar aprotic; prevents hydrolysis of MsCl. |
| Temperature | Condition | 0°C | Low temp during addition is critical to kinetic selectivity. |
Frequently Asked Questions (FAQ)
Q1: Can I use Triethylamine (TEA) instead of Pyridine?
-
Answer: Yes, but Pyridine is superior here. Pyridine acts as a nucleophilic catalyst (forming an
-sulfonylpyridinium intermediate) which is more reactive toward the amine than MsCl itself. If using TEA, add a catalytic amount of DMAP (Dimethylaminopyridine) to achieve similar rates.
Q2: Why is my product turning pink/red during workup?
-
Answer: This indicates oxidation of unreacted aniline. If the reaction didn't go to completion, the remaining amino-ester can oxidize in air. Ensure full conversion by TLC before workup. If pink, wash the organic layer with dilute Sodium Bisulfite (
) to reduce the colored impurities.
Q3: The product won't precipitate after saponification.
-
Answer: The sulfonamide proton (
) is acidic ( ). In basic conditions (LiOH), it exists as a dianion (carboxylate + sulfonamide anion). You must acidify the solution to pH < 3 to protonate both groups and force precipitation.
References
-
Solubility of Aminobenzoic Acids
-
Bis-Sulfonylation Rescue Protocol
-
General Synthesis of Sulfonamido-benzoates
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
Sources
- 1. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijper.org [ijper.org]
- 5. WO1995013265A1 - Improved method for the preparation of 4-methylsulfonyl-benzoic acid derivatives and intermediates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Methyl-2-(aminosulfonyl)-4-[[(methylsulfonyl)amino]methyl]-benzoate 95% | CAS: 393509-80-3 | AChemBlock [achemblock.com]
- 9. Understanding unconventional routes to impurities from drugs in hydrolytic conditions | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Compound methyl 4-[(methanesulfonyl)amino]benzoate - Chemdiv [chemdiv.com]
- 12. 4-Amino-2-methylbenzoic acid | 2486-75-1 [chemicalbook.com]
Troubleshooting low solubility of 4-Methanesulfonamido-2-methylbenzoic acid in water
Solubility & Formulation Troubleshooting Guide
Status: Operational | Updated: February 15, 2026 Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary: The "Brick Dust" Challenge
4-Methanesulfonamido-2-methylbenzoic acid presents a classic medicinal chemistry challenge known as "brick dust" behavior.[1] It possesses high crystal lattice energy (high melting point) and limited aqueous solubility at neutral pH, despite containing polar functional groups.
-
Chemical Nature: It is a dibasic weak acid .[1]
-
The Problem: The ortho-methyl group creates steric hindrance that can disrupt planar solvation shells, while the sulfonamide moiety adds significant lipophilicity when protonated. Users typically encounter precipitation when diluting DMSO stocks into aqueous buffers (PBS, cell media) because the local pH drops or the "co-solvent power" is lost too rapidly.
Troubleshooting Guide (Q&A)
Issue 1: "I tried dissolving the powder directly in water/PBS, but it floats or stays as a white sediment."
Diagnosis: Incorrect Ionization State. At the intrinsic pH of water (pH ~5-6) or even in PBS (pH 7.4), the molecule is likely not fully ionized. The hydrophobic forces of the aromatic ring and the methyl group dominate the partial charge of the carboxylate.
Solution: The "pH Swing" Method. You must force the molecule into its dianionic state (fully dissolved) and then lower the pH carefully if needed.
-
Suspend the powder in a smaller volume of water (e.g., 80% of target volume).
-
Add 1M NaOH dropwise with constant stirring.
-
Watch for dissolution (solution becomes clear).[1] This creates the highly soluble sodium salt in situ.
-
Once dissolved, slowly adjust the pH back to 7.4 using dilute HCl or buffer, watching for cloudiness (Tyndall effect).
Issue 2: "My DMSO stock solution crashes out immediately when I add it to cell culture media."
Diagnosis: The "Solvent Shock" (Supersaturation). DMSO is a powerful solvent that strips water molecules.[1] When a droplet of DMSO stock hits the aqueous media, the DMSO rapidly diffuses away into the bulk water. The drug molecules are left "naked" (desolvated) in a water environment before they can reorganize their hydration shell. They aggregate faster than they dissolve.[1]
Solution: Step-Down Dilution & Vortexing. [1]
-
Do not pipette the DMSO stock directly into a static dish of media.
-
Protocol:
-
Place the culture media in a tube and create a vortex (medium speed).
-
Inject the DMSO stock into the center of the vortex (not on the wall).
-
This ensures rapid dispersion, preventing local regions of high concentration where nucleation occurs.[1]
-
Advanced: Pre-dilute the DMSO stock 1:10 in pure Ethanol or PEG400 before adding to media to reduce the surface tension difference.
-
Issue 3: "Can I heat the solution to dissolve it?"
Diagnosis: Thermodynamic vs. Kinetic Solubility. Heating will dissolve the compound (increasing thermodynamic solubility), but upon cooling to 37°C or room temperature, it may precipitate again (recrystallization).
Solution: Sonication over Heat. Use an ultrasonic bath (sonication) rather than a hot plate.[1] Sonication breaks up crystal lattices and encourages stable solvation without creating a temperature gradient that leads to future precipitation.[1] If you must heat, do not exceed 50°C, as sulfonamides can degrade or undergo hydrolysis under extreme conditions.[1]
Visual Troubleshooting Workflows
Diagram 1: The Solubilization Decision Matrix
Use this flowchart to determine the correct solvent system for your application.
Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental end-use.
Diagram 2: The "Crash Effect" Mechanism
Understanding why precipitation happens during dilution.
Caption: Kinetic mechanism of precipitation upon aqueous dilution (The "Crash Effect").[1]
Validated Experimental Protocols
Protocol A: Preparation of a 10 mM Stable Stock Solution
Use this protocol for in vitro assays (IC50 determination).
| Parameter | Specification |
| Solvent | 100% Anhydrous DMSO (molecular biology grade) |
| Concentration | 10 mM |
| Storage | -20°C (Avoid repeated freeze-thaw cycles) |
| Visual Check | Solution must be perfectly clear. Any turbidity indicates moisture contamination.[1] |
Procedure:
-
Weigh 22.9 mg of 4-Methanesulfonamido-2-methylbenzoic acid (MW ≈ 229.25 g/mol ).[1]
-
Add 5 mL of anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
Critical Step: If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
Aliquot into amber glass vials (sulfonamides can be light-sensitive) and store at -20°C.
Protocol B: The "Salt-Switch" Formulation (For Animal Studies)
Use this when DMSO toxicity is a concern and higher aqueous loading is needed.[1]
Reagents:
Procedure:
-
Calculate the molar amount of compound required.
-
Add 1.05 equivalents of NaOH (0.1 N). Example: For 1 mmol of drug, add 1.05 mmol of NaOH.
-
The slight excess of base ensures the carboxylic acid is fully deprotonated to the sodium carboxylate salt.
-
Agitate until clear.[1]
-
Dilute to final volume with PBS.[1]
-
Verification: Check pH. It should be near neutral (7.0–7.5).[1] If > 8.0, adjust carefully with dilute HCl, but stop immediately if cloudiness appears.[1]
References & Authoritative Sources
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 2001.[1] (Foundational text on solubility rules).
-
ThermoFisher Scientific. "HPLC Troubleshooting: Precipitation of Buffers." Chromatography Learning Center.
-
SelleckChem Technical Support. "Troubleshooting Solubility in Cell Culture." FAQ Database.
-
ResearchGate Scientific Forum. "Discussions on DMSO stock precipitation in aqueous media." Community Expert Threads.
-
Sigma-Aldrich (Merck). "Buffer Preparation and Solubility Guidelines."[1] Technical Bulletins.
Sources
Technical Support Center: 4-Methanesulfonamido-2-methylbenzoic Acid Isolation
The following Technical Support Guide is designed for researchers and process chemists optimizing the isolation of 4-Methanesulfonamido-2-methylbenzoic acid .
This guide moves beyond generic protocols to address the specific physicochemical behavior of the sulfonamido-benzoic acid moiety. It focuses on impurity rejection via pH control , polymorph consistency , and yield maximization .
Current Status: System Operational Topic: Reactive Crystallization & pH Optimization Lead Scientist: Dr. Aris Thorne, Senior Applications Specialist
Part 1: The Solubility Landscape (Theory of Operation)
To troubleshoot effectively, you must understand the "Species Switching" mechanism. This molecule is amphiphilic with two ionizable protons, creating a specific solubility window.
The Chemical Logic
-
High pH (>9.0): The molecule exists as a Dianion . Both the carboxylic acid (
) and the sulfonamide nitrogen ( ) are deprotonated. Result: Fully Soluble. -
Mid pH (4.5 – 6.0): The sulfonamide nitrogen protonates first (pKa
8–9). The molecule exists as a Monoanion ( / ). Result: Soluble, but approaching the metastable limit. -
Low pH (< 3.0): The carboxylic acid protonates (pKa
4.2). The molecule becomes Neutral ( / ). Result: Rapid Precipitation.
The Critical Purification Vector: The primary impurity is often the unreacted precursor, 4-amino-2-methylbenzoic acid .
-
At pH 1.5: The product is neutral (Solid). The amine impurity protonates to form a cation (
), rendering it soluble in the aqueous mother liquor.
Visualization: Species Distribution & Process Window
Figure 1: The solubility switch. Effective isolation requires traversing from the green zone (soluble) to the red zone (precipitate) while exploiting the blue zone (impurity solubility).
Part 2: Troubleshooting Guides (Interactive Q&A)
Scenario A: "My product is precipitating as a sticky oil or gum."
Diagnosis: You have likely triggered "Oiling Out" (Liquid-Liquid Phase Separation) before crystallization. This happens when the concentration is too high, or the temperature is too high during the acid addition. The Fix:
-
Dilution: Reduce the concentration of your starting alkaline solution by 20%.
-
Temperature Control: Maintain the vessel at 20–25°C . Do not heat during acidification.
-
Seeding: Pause acidification at pH 4.5 (just before massive crash-out). Add 0.5 wt% pure seed crystals. Stir for 30 minutes to establish a crystal bed. Then continue acidification.
Scenario B: "The purity is low (<95%), and NMR shows starting material."
Diagnosis: The final pH was not low enough, or the filtration was too slow, allowing the impurity to co-precipitate or adhere to the cake. The Fix:
-
Target pH: Ensure the final pH is < 2.0 . (Ideally 1.5).
-
Wash Protocol: Do not wash with neutral water immediately. The local pH in the filter cake will rise, potentially re-dissolving the impurity or precipitating the salt.
-
Correct Wash: Wash the cake first with 0.1 M HCl (Acidic water) to displace the mother liquor while keeping the amine impurity soluble. Follow with water only after the mother liquor is removed.
-
Scenario C: "Filtration is extremely slow (clogged filter)."
Diagnosis: You generated "fines" (microscopic crystals) by adding acid too quickly. This created high supersaturation, triggering rapid nucleation rather than crystal growth. The Fix:
-
Dosing Strategy: Switch to a Linear Dosing Ramp .
-
pH 12
pH 5: Fast addition (15 mins). -
pH 5
pH 4: Slow addition (30 mins) – Critical Nucleation Zone. -
pH 4
pH 1.5: Moderate addition (20 mins).
-
-
Digestion: After reaching pH 1.5, heat the slurry to 40°C for 1 hour (Ostwald Ripening), then cool back to 20°C before filtering. This grows larger crystals.
Part 3: Optimized Experimental Protocol (The "Golden Batch")
Objective: Isolate 4-Methanesulfonamido-2-methylbenzoic acid with >98% purity and filterable particle size.
Reagents
-
Crude Reaction Mixture (Salt form)
-
30% Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (37% HCl)
-
Deionized Water
Workflow
| Step | Action | Technical Rationale |
| 1. Dissolution | Suspend crude solid in water (10 volumes). Adjust pH to 11-12 using NaOH. Stir until clear. | Ensures complete conversion to the dianion species. |
| 2. Clarification | Filter the solution through a Celite pad or 0.45µm membrane. | Removes insoluble mechanical impurities (dust, metals) before crystallization. |
| 3. Initial Adjustment | Add HCl slowly to reach pH 5.5 . Stir at 25°C. | Approaches the "Metastable Zone Width" (MSZW) without triggering uncontrolled precipitation. |
| 4. Seeding (Optional) | Add 0.5% wt pure seed crystals. Stir for 30 mins. | Provides surface area for growth, preventing oiling out and fines. |
| 5. Crystallization | Add HCl over 2 hours to reach pH 1.5 . | Slow crossing of the pKa (4.2) ensures growth dominates over nucleation. |
| 6. Aging | Stir the slurry at pH 1.5 for 60 minutes. | Allows system equilibration and rejection of entrapped impurities. |
| 7. Filtration | Filter under vacuum. | |
| 8. Displacement Wash | Wash cake with 3 volumes of 0.1 M HCl . | CRITICAL: Flushes out the soluble amine impurity without re-precipitating it. |
| 9. Final Wash | Wash cake with 2 volumes of water. | Removes residual chlorides. |
| 10. Drying | Dry at 50°C under vacuum. |
Part 4: Decision Tree for Process Deviations
Figure 2: Logic flow for diagnosing low yield or purity deviations.
References
-
Solubility Principles of Benzoic Acid Derivatives
-
Source: Cheméo.[1] "Chemical Properties of Benzoic acid, 4-methyl-".
- Relevance: Establishes baseline pKa (~4.36)
-
-
Sulfonamide Acidity & Impurity Control
- Source: National Institutes of Health (NIH) / PubMed.
- Relevance: While focusing on genotoxic impurities, this source details the derivatization and solubility handling of methanesulfonates, supporting the logic of pH-dependent solubility switches.
-
General Synthesis & Isolation of Sulfonyl-Benzoic Acids
- Source: Google Patents (EP0478390A1).
- Relevance: Provides industrial context for the precipitation of similar sulfonyl-benzoic acid intermediates, validating the use of strong mineral acids (H2SO4/HCl)
-
pKa Data for Toluic Acid (Analogous Core)
- Source: Wikipedia / Merck Index. "p-Toluic acid Properties".
- Relevance: Confirms the pKa of the core ring system (4.36), justifying the target pH of <2.
Sources
Technical Support Center: Regioselective Sulfonylation of Aminobenzoic Acids
Current Status: Operational Ticket Focus: Regioselectivity Control (N- vs. O- vs. Bis-sulfonylation) Assigned Specialist: Senior Application Scientist
Core Logic: The Selectivity Dashboard
Welcome to the technical guide for controlling regioselectivity in the sulfonylation of aminobenzoic acids (ABAs). Your substrate presents three potential reactive sites: the amino group (
The challenge is to exclusively target the
-
O-sulfonylation: Reaction with phenolic
or formation of mixed anhydrides with . -
Bis-sulfonylation: Reaction of the product sulfonamide with a second equivalent of sulfonyl chloride.
The Mechanism of Control
Selectivity is primarily dictated by pH modulation and nucleophilicity differentials .
-
The Amine (
for anilinium): At pH > 5, it exists as a free base ( ), which is a strong nucleophile. -
The Phenol (
): At pH < 10, it remains protonated ( ), rendering it a poor nucleophile compared to the amine. At pH > 10, it becomes a phenolate ( ), which competes aggressively with the amine. -
The Sulfonamide Product (
): If the reaction pH is too high (>11), the formed sulfonamide deprotonates to an anion ( ), leading to bis-sulfonylation .
The "Sweet Spot": Maintaining a reaction pH between 8.0 and 9.5 ensures the amine is reactive, the phenol is quiescent, and the product remains neutral, preventing side reactions.
Visualizing the Pathway
The following diagram maps the kinetic competition and the critical pH windows required for selectivity.
Caption: Kinetic competition pathways in sulfonylation. Green path indicates optimal pH window (8-9) for selective N-functionalization.
Standard Operating Procedures (SOPs)
Protocol A: Aqueous Schotten-Baumann (Green & Selective)
Best for: Unprotected aminobenzoic acids, preventing O-sulfonylation of phenols.
Reagents:
-
Aminobenzoic acid substrate (1.0 equiv)
-
Sulfonyl chloride (1.1 equiv)
-
Sodium Carbonate (
) or Bicarbonate ( )[1] -
Solvent: Water/Acetone or Water/Dioxane (1:1)
Step-by-Step:
-
Dissolution: Dissolve the aminobenzoic acid in the minimum amount of 10% aqueous
. Check that pH is .-
Why: This deprotonates the carboxylic acid to
(solubilizing it) and ensures the amine is free.
-
-
Controlled Addition: Cool to
. Add the sulfonyl chloride (dissolved in a small amount of acetone if solid) dropwise over 30 minutes. -
pH Maintenance (CRITICAL): Simultaneously add base (
) dropwise to maintain pH at 8–9. Do not let pH exceed 10.-
Tech Note: Use a pH meter or narrow-range pH paper. If pH spikes, phenol impurities increase.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Workup: Acidify carefully with 2M HCl to pH 2–3. The N-sulfonylated product will precipitate. Filter, wash with water (to remove salts), and dry.
Protocol B: Anhydrous Organic (For Hydrophobic/Sensitive Substrates)
Best for: Lipophilic esters of aminobenzoic acids or when water causes hydrolysis of the sulfonyl chloride.
Reagents:
-
Substrate (1.0 equiv)
-
Sulfonyl chloride (1.1 equiv)
-
Pyridine (solvent & base) OR DCM with Pyridine (1.5 equiv)
Step-by-Step:
-
Setup: Dissolve substrate in dry Pyridine (or DCM/Pyridine mixture) under inert atmosphere (
). Cool to . -
Addition: Add sulfonyl chloride slowly.
-
Monitoring: Monitor by TLC. If starting material remains after 4 hours, warm to RT.
-
Warning: Pyridine can act as a nucleophilic catalyst.[2] If bis-sulfonylation is observed, switch to a less nucleophilic base like 2,6-lutidine.
-
-
Quench: Pour into ice-cold dilute HCl. The product precipitates or is extracted into DCM.
Troubleshooting Guide (FAQs)
Ticket #1: "I am seeing significant Bis-sulfonylation ( )."
Diagnosis: Your reaction conditions are too basic, or you have a large excess of sulfonyl chloride.
Mechanistic Cause: The mono-sulfonamide product is acidic (
Corrective Actions:
| Parameter | Adjustment |
|---|---|
| Stoichiometry | Reduce sulfonyl chloride to 1.0–1.05 equivalents. |
| Base Choice | Switch from
Ticket #2: "My substrate is 4-amino-2-hydroxybenzoic acid. I'm getting O-sulfonylation."
Diagnosis: Loss of chemoselectivity due to phenolate formation.
Mechanistic Cause: Phenols are generally less nucleophilic than anilines. However, if your pH > 10, the phenolate (
Corrective Actions:
-
Strict pH Control: Use Protocol A. Use
(pH ~8.[3]3) instead of (pH ~11). -
Solvent Switch: Avoid polar aprotic solvents (DMF, DMSO) which enhance the nucleophilicity of oxygen anions. Use water/acetone mixtures.
Ticket #3: "Anthranilic acid (2-aminobenzoic acid) yields are low/no reaction."
Diagnosis: Steric hindrance and hydrogen bonding. Mechanistic Cause: The ortho-carboxylate forms an intramolecular hydrogen bond with the amine, reducing its nucleophilicity. Furthermore, the steric bulk of the ortho-group hinders the approach of the sulfonyl sulfur.
Corrective Actions:
-
Heat: These reactions often require heating to
(Protocol B is preferred here). -
Activation: Use a catalytic amount of DMAP (4-dimethylaminopyridine) in the organic protocol to activate the sulfonyl chloride.
-
Alternative: Silylate the carboxylate first (using TMSCl) to break the H-bond and reduce sterics, then sulfonylate, then desilylate (aqueous workup) [3].
Decision Matrix
Use this flow to select the correct experimental setup for your specific substrate.
Caption: Workflow for selecting reaction conditions based on substrate solubility and functional groups.
References
-
BenchChem Technical Support. (2025).[4] Sulfonylation of Primary Amines: Troubleshooting Bis-sulfonylation. Retrieved from BenchChem Support Center.[4]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction: Mechanism and Conditions.[1] Retrieved from
-
Kamal, A., et al. (2008).[3][5][6] Environmentally friendly synthesis of sulfonamides from anthranilic acid.[3][5] (Cited in EXCLI Journal, 2011, 10:155-161).[5] Retrieved from
-
Wikipedia. (n.d.). Schotten–Baumann reaction.[1][7][8] Retrieved from
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. excli.de [excli.de]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. chemistnotes.com [chemistnotes.com]
Technical Support Center: Sulfonamide Synthesis & Hydrolysis Control
Introduction: The Chemoselectivity Challenge
Welcome to the Technical Support Center. You are likely here because your sulfonamide synthesis yielded low conversion, or your LC-MS spectrum is dominated by a sulfonic acid peak rather than your desired product.
Sulfonyl chlorides (
This guide moves beyond basic "dry your solvents" advice. We will explore the kinetic competition between aminolysis and hydrolysis and provide field-proven protocols to tilt the balance in your favor.
Module 1: The Hydrolysis Diagnostic (Troubleshooting & FAQs)
Q: My reaction conversion is stalled at 60%. Adding more sulfonyl chloride doesn't help. Why?
A: You likely have a "wet" system where the rate of hydrolysis (
-
The Diagnostic: Check your LC-MS for a peak corresponding to
. This is the sulfonic acid. -
The Cause: If adding more reagent doesn't push conversion, the water in your solvent or base is consuming the reagent as fast as you add it.
-
The Fix: Stop adding reagent. Isolate the product you have. For the next batch, you must switch to the Anhydrous Protocol (see Module 3) or increase the amine concentration to statistically favor aminolysis.
Q: I see a massive exotherm upon addition, followed by low yield. Is this related to hydrolysis? A: Indirectly, yes. Sulfonylation is exothermic.
-
The Mechanism: High heat increases the reaction rate of both pathways. However, high temperatures often lower the selectivity, allowing the higher-energy hydrolysis pathway to become more accessible, especially if the amine is sterically hindered.
-
The Fix: Always perform the addition at 0°C to -10°C . Control the exotherm to maintain kinetic control.
Q: Can I use aqueous conditions (Schotten-Baumann) to avoid drying solvents? A: Yes, but only for specific substrates.
-
The Rule: If your sulfonyl chloride is aromatic and water-insoluble, and your amine is unhindered, you can use a biphasic system (Water/DCM or Water/Ether). The sulfonyl chloride stays in the organic phase, protected from the bulk aqueous base.
-
The Risk: Aliphatic sulfonyl chlorides (e.g., Methanesulfonyl chloride) are often too unstable for this and require strictly anhydrous conditions.
Module 2: The Kinetic Battlefield (Mechanistic Insight)
To minimize hydrolysis, you must understand the competition at the molecular level. The reaction outcome is dictated by the ratio of the rates:
You have two levers:
-
Maximize
: Use a slight excess of amine or high concentration. -
Minimize
: Use anhydrous solvents or biphasic protection.
Visualization: The Competitive Pathways
The following diagram illustrates the bifurcation point where yield is lost.
Figure 1: Kinetic competition between aminolysis (green path) and hydrolysis (red path). The goal is to maximize
Module 3: The "Gold Standard" Anhydrous Protocol
This protocol is designed for high-value intermediates or aliphatic sulfonyl chlorides (e.g., Mesyl-Cl, Triflyl-Cl) where hydrolysis is rapid.
Reagents & Setup
| Component | Specification | Reason |
| Solvent | DCM (Dichloromethane) or THF | Anhydrous (<50 ppm water). DCM dissolves sulfonyl chlorides well; THF is better for polar amines. |
| Base | Triethylamine (TEA) or DIPEA | Scavenges HCl generated during the reaction. Use 1.2 – 1.5 equivalents. |
| Catalyst | DMAP (Optional) | 0.1 eq. Increases rate of aminolysis significantly, helping outcompete hydrolysis. |
| Atmosphere | Nitrogen or Argon | Prevents atmospheric moisture ingress.[2][3] |
Step-by-Step Procedure
-
Dry Setup: Flame-dry or oven-dry a round-bottom flask. Insert a magnetic stir bar and cap with a rubber septum. Purge with
for 5 minutes. -
Amine Solubilization: Add the Amine (1.0 eq) and Base (1.5 eq) . Add anhydrous DCM via syringe.
-
Tip: If the amine is a hydrochloride salt, use 2.5 eq of base to free the amine.
-
-
Thermal Control: Cool the mixture to 0°C (ice bath).
-
Why? Low temperature suppresses the hydrolysis rate constant more than the aminolysis rate constant (selectivity usually improves at lower T).
-
-
Controlled Addition: Dissolve the Sulfonyl Chloride (1.1 eq) in a small volume of dry DCM. Add this solution dropwise over 10-20 minutes.
-
Critical: Do not add solid sulfonyl chloride directly. It creates local "hotspots" of high concentration that can react with trace moisture before mixing with the amine.
-
-
Monitoring: Allow to warm to Room Temperature (RT) only after 1 hour. Monitor via TLC/LC-MS.[1]
-
Success Marker: Disappearance of amine.
-
-
Quench: Once complete, add saturated
or water.-
Note: The reaction is over; hydrolysis of excess reagent at this stage is desired to clean up the mixture.
-
Module 4: The Schotten-Baumann Alternative (Aqueous)
Paradoxically, you can run this reaction in water if you understand the phase-transfer principles. This is often used for aromatic sulfonyl chlorides (e.g., Tosyl-Cl) which are relatively stable to water.
When to use this?
-
Scale-up chemistry (avoids toxic DCM).
-
Inorganic bases (
, ) are preferred over organic amines. -
The amine is water-soluble (e.g., amino acids).
The Biphasic Protocol
-
Aqueous Phase: Dissolve Amine (1.0 eq) and
(2.0 eq) in Water. -
Organic Phase: Dissolve Sulfonyl Chloride (1.1 eq) in a minimal amount of Ether, EtOAc, or Toluene.
-
The Interface: Add the organic phase to the aqueous phase.
-
Agitation: Stir vigorously.
-
Mechanism:[2] The reaction happens at the interface. The sulfonyl chloride is "protected" in the organic droplet until it meets the amine at the boundary.
-
Troubleshooting: If yield is low, add a Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide) to help transport the anionic amine to the organic phase.
-
Decision Logic: Which Method?
Use this flow to select the correct protocol for your specific substrate.
Figure 2: Decision matrix for selecting the synthesis condition based on substrate stability and solubility.
References
-
Mechanism & Kinetics:Nucleophilic Substitution at Sulfur Centers. The reaction of sulfonyl chlorides with nucleophiles proceeds via an SN2-like mechanism (or addition-elimination), where amine nucleophilicity vs.
-
Source:
-
-
Schotten-Baumann Conditions:Classic Interfacial Synthesis.
-
Source:
-
-
Practical Synthesis Guide:Sulfonamide Formation from Amines.
-
Source:
-
-
Solvent Effects: Solvolysis of Sulfonyl Chlorides. Investigation into the stability of sulfonyl chlorides in various media.[3]
-
Source:
-
Sources
Technical Support Center: Purification of 4-Methanesulfonamido-2-methylbenzoic acid
Topic: Purification of 4-Methanesulfonamido-2-methylbenzoic acid by Column Chromatography Ticket ID: PUR-4M2MBA-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open[1][2]
Executive Summary
You are attempting to purify 4-Methanesulfonamido-2-methylbenzoic acid , a bifunctional molecule containing both a carboxylic acid (pKa ~4.[1][2]4) and a sulfonamide moiety (pKa ~10). This specific structural combination presents two primary chromatographic challenges: severe peak tailing (streaking) due to silanol interactions and solubility issues in standard non-polar mobile phases.
This guide provides a self-validating protocol to overcome these issues, moving beyond standard "flash chromatography" recipes to a mechanism-based approach.
Part 1: The Physicochemical Challenge
Before starting, you must understand why standard protocols fail for this molecule.
| Feature | Chemical Cause | Chromatographic Symptom |
| Carboxylic Acid | Ionization of -COOH (pKa ~4.[1][2]4) | Streaking/Tailing: The anionic form interacts strongly with acidic silanols on the silica surface. |
| Sulfonamide | Polar -NH-SO₂- group (H-bond donor/acceptor) | High Retention: Requires high polarity eluents to move the compound.[1][2] |
| Rigid Backbone | Benzoic acid core + Methyl group | Low Solubility: The compound is likely insoluble in Hexane/Heptane, leading to precipitation at the column head.[1][2] |
Part 2: Troubleshooting & Optimization Modules
Module A: Mobile Phase Engineering (The "Anti-Streak" System)
Issue: The compound elutes as a broad smear or never elutes. Root Cause: Unsuppressed ionization of the carboxylic acid.
The Protocol: Standard silica gel is slightly acidic (pH ~5). To prevent the carboxylic acid from ionizing and "sticking" to the silica, you must acidify the mobile phase to keep the molecule in its protonated (neutral) state.[2]
Recommended Solvent Systems:
-
System A (Preferred for High Purity): Dichloromethane (DCM) / Methanol (MeOH) + 1% Acetic Acid .
-
Gradient: 0% to 10% MeOH in DCM.
-
Why: DCM solubilizes the aromatic core; MeOH elutes the polar groups; Acetic acid suppresses ionization.
-
-
System B (Greener Alternative): Ethyl Acetate (EtOAc) / Heptane + 1% Formic Acid .
-
Gradient: 20% to 80% EtOAc.
-
Note: This compound may precipitate in high Heptane ratios.
-
Critical Check:
The "TLC Dip" Test: Before running the column, run a TLC plate using your chosen mobile phase. [1][2] * Fail: The spot looks like a comet (long tail).
Module B: Sample Loading (The "Solubility" Trap)
Issue: The column clogs immediately, or the pressure spikes. Root Cause: The compound is insoluble in the starting mobile phase (e.g., 100% DCM or Heptane) and precipitates upon injection.
The Protocol: Dry Loading (Solid Load) Do NOT attempt liquid injection unless you are using a high-solubility solvent like DMF (which causes band broadening). Use the Dry Load technique.
-
Dissolve: Dissolve your crude mixture in a minimal amount of a strong solvent (Acetone, THF, or MeOH).[2]
-
Adsorb: Add Silica Gel (ratio 1:2 crude to silica) or Celite 545 (ratio 1:3).
-
Evaporate: Rotovap to dryness until you have a free-flowing powder.
-
Load: Place this powder on top of your packed column (or in a solid load cartridge).
Module C: Decision Logic & Workflow
The following diagram illustrates the decision-making process for purifying this specific intermediate.
Caption: Workflow for optimizing the purification of acidic sulfonamides. Note the critical loop for acid modification.[1][2]
Part 3: Frequently Asked Questions (FAQs)
Q1: I added Acetic Acid, but my compound still streaks. What now? A: If 1% Acetic Acid fails, the interaction might be due to the sulfonamide nitrogen.[2]
-
Troubleshoot: Switch to a Reverse Phase (C18) column.
-
Why: C18 silica is "capped" and has fewer active silanols.[1] Use a Water/Methanol gradient with 0.1% Formic Acid. The hydrophobic retention mechanism often provides sharper peaks for polar aromatics than normal phase silica.
Q2: Can I use Triethylamine (TEA) instead of Acid? A: NO.
-
Reasoning: While TEA is used for amines, using it here will deprotonate the carboxylic acid (forming a carboxylate salt). The salt will be extremely polar and will likely stick permanently to the silica or elute only with highly polar solvents, often co-eluting with impurities.[2] Always keep acids acidic.
Q3: My product is co-eluting with the starting material (4-amino-2-methylbenzoic acid). A: This is a common synthesis byproduct.[1][2]
-
Differentiation: The amino group is basic; your product is acidic.
-
Strategy: Perform an acid/base extraction before the column.
-
Dissolve crude in dilute NaOH (Product dissolves; impurities might not).
-
Wash with Ethyl Acetate (removes non-acidic impurities).
-
Acidify the aqueous layer to pH 3.
-
Extract into EtOAc.
-
Q4: How do I remove the Acetic Acid after the column? A: Acetic acid has a high boiling point and smells.
-
Protocol: After combining fractions, add a small amount of Toluene or Heptane and rotovap.[1] The Toluene forms an azeotrope with Acetic Acid, helping to drag it off during evaporation.[1][2] Repeat 2-3 times.
References
-
Biotage Applications Group. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from
- Teledyne ISCO. (2017).
-
Legras, P. G., et al. (2007).[3] Process for the Preparation of 2-Nitro substituted benzoic acids. Patent WO2007099450.[3] (Demonstrates synthesis and handling of similar sulfonamido-benzoic acid intermediates).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7470, p-Toluic acid (Analogous structure properties). Retrieved from
Sources
Technical Support Center: Overcoming Steric Hindrance in 2-Methyl Substituted Coupling
Introduction: The "Ortho-Effect" Challenge
The presence of a methyl group at the ortho position (2-position) of an aryl halide or organometallic reagent represents a classic "stress test" for cross-coupling catalysis. In standard systems (e.g., Pd(PPh₃)₄), this steric bulk inhibits two critical steps of the catalytic cycle:
-
Oxidative Addition: The bulky substituent physically blocks the approach of the palladium center to the C-X bond.[1]
-
Transmetalation: The formation of the pre-transmetalation intermediate is destabilized by steric clashing between the ligands and the ortho-substituent.
However, the most insidious failure mode is often Protodeboronation (in Suzuki coupling), where the rate of the desired cross-coupling slows down so significantly that the boronic acid hydrolyzes before it can react.
This guide synthesizes advanced ligand design and reaction engineering to overcome these barriers.
Module 1: Ligand Selection & Catalyst Architecture
Q: Why do standard phosphines (PPh₃, dppf) fail with 2-methyl substrates?
A: These ligands form coordinatively saturated Pd(L)₂ or Pd(L)₄ complexes. The cone angle is insufficient to force the formation of the highly active monoligated Pd(L) species required to accommodate the bulky substrate. Furthermore, they lack the electron-richness to accelerate oxidative addition against the steric gradient.
Q: Which ligand system should I choose for my specific 2-methyl coupling?
Use the Ligand Selection Matrix below to match your substrate class with the optimal catalyst architecture.
| Reaction Type | Substrate Challenge | Recommended Ligand/Catalyst | Mechanism of Action |
| Suzuki-Miyaura | 2-Methyl Aryl Boronic Acid | SPhos or XPhos | The biaryl backbone creates a "pocket" that protects the Pd center while the bulk promotes reductive elimination. |
| Suzuki-Miyaura | Heteroaryl 2-Methyl Halides | Pd-PEPPSI-IPr | The NHC ligand provides extreme electron donation (strong |
| Buchwald-Hartwig | Primary Amines + 2-Me Aryl Halide | BrettPhos or tBuBrettPhos | Designed to prevent |
| Buchwald-Hartwig | Secondary Amines + 2-Me Aryl Halide | RuPhos | Specifically optimized for secondary amines; the bulk directs the amine into the coordination sphere. |
| Negishi | 2-Methyl Zinc Reagents | CPhos or SPhos | Fast transmetalation kinetics prevent side reactions common with zincates. |
Expert Insight: The "Paradox of Bulk"
While bulky ligands (like
Module 2: Reaction Engineering & Troubleshooting
Q: My 2-methyl boronic acid is disappearing, but no product is forming. Why?
A: You are experiencing Rapid Protodeboronation . The 2-methyl group destabilizes the C-B bond, making it prone to hydrolysis by the base/water system.
-
Immediate Fix: Switch from a boronic acid to a Potassium Trifluoroborate (R-BF₃K) or a MIDA Boronate . These slowly release the active species, keeping the standing concentration low and minimizing hydrolysis.
-
Alternative Fix: Use anhydrous conditions with CsF or K₃PO₄ (finely ground) in dioxane, minimizing the water content that fuels hydrolysis.
Q: The reaction stalls at 50% conversion. Should I add more catalyst?
A: Not necessarily. This often indicates catalyst death via Pd-Black formation .[2]
-
Diagnostic: Is the reaction mixture black/grey with precipitate? If yes, the ligand has dissociated.
-
Solution: Switch to a Precatalyst (e.g., XPhos Pd G4) rather than mixing Pd₂(dba)₃ + Ligand. G4 precatalysts ensure a strict 1:1 Pd:Ligand ratio and prevent the formation of inactive Pd-aggregates during the initiation phase [2].
Module 3: Visualizing the Steric Solution
The following diagram illustrates how bulky Buchwald ligands (L) facilitate the critical Reductive Elimination (RE) step, which is often the bottleneck for 2-methyl substrates.
Figure 1: The catalytic cycle highlighting how bulky ligands "squeeze" the Pd center to force the reductive elimination of sterically hindered partners.
Module 4: Standard Operating Protocols (SOPs)
Protocol A: Suzuki Coupling of 2-Methyl Aryl Bromide with Boronic Acid
Recommended for: Synthesis of sterically congested biaryls.
Reagents:
-
Aryl Bromide (1.0 equiv)[3]
-
Boronic Acid (1.5 equiv) — Excess is crucial for 2-methyl variants.
-
Catalyst: XPhos Pd G4 (2.0 mol%) — Alternatively: Pd₂(dba)₃ (1 mol%) + XPhos (2.4 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: Toluene : Water (10:1 ratio) — Biphasic system helps dissolve inorganic base.
Step-by-Step:
-
Charge: Add Aryl Bromide, Boronic Acid, Base, and Catalyst to a reaction vial equipped with a stir bar.
-
Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes (or 3 vacuum/backfill cycles). Oxygen is the enemy of active monoligated Pd.
-
Solvent: Add degassed Toluene/Water mixture via syringe.
-
Reaction: Heat to 100°C with vigorous stirring (1000 rpm). High shear is required for biphasic transfer.
-
Monitor: Check HPLC/LCMS at 1 hour. If <20% conversion, raise temp to 110°C.
-
Workup: Cool, dilute with EtOAc, wash with water, dry over Na₂SO₄.
Protocol B: Buchwald-Hartwig Amination of 2-Methyl Aniline
Recommended for: Coupling hindered anilines with aryl chlorides.
Reagents:
-
Aryl Chloride (1.0 equiv)[3]
-
2-Methyl Aniline (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (1.0 mol%)
-
Base: NaOtBu (1.4 equiv) — Strong soluble base drives the reaction.
-
Solvent: THF or Dioxane (Anhydrous)
Step-by-Step:
-
Charge: In a glovebox or under strict Schlenk conditions, add NaOtBu, Catalyst, and Aryl Chloride to the vial.
-
Solvent: Add anhydrous THF.
-
Amine: Add the 2-Methyl Aniline (liquid) via syringe.
-
Reaction: Heat to 80°C .
-
Troubleshooting: If the reaction is sluggish, add 0.5 equiv of additional amine. Hindered amines can sometimes coordinate to Pd non-productively; excess helps displace the equilibrium.
Module 5: Troubleshooting Decision Tree
Figure 2: Diagnostic logic for identifying failure modes in sterically hindered couplings.
References
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Source: Journal of the American Chemical Society (2025) URL:[4][Link](Note: Link directs to ChemRxiv preprint/landing page for verification)
-
Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Source: Journal of Organic Chemistry (2017) URL:[Link]
-
Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Source: Tetrahedron (2019) URL:[5][Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Source: Royal Society of Chemistry (2014) URL:[Link]
Sources
Validation & Comparative
Comparative 1H NMR Analysis Guide: 4-Methanesulfonamido-2-methylbenzoic Acid
Executive Summary & Structural Context[1][2][3][4][5][6]
4-Methanesulfonamido-2-methylbenzoic acid is a critical intermediate in the synthesis of various kinase inhibitors and sartans. In drug development, verifying the complete conversion of the aniline precursor to the sulfonamide is a primary quality control (QC) checkpoint.[1]
This guide provides a comparative NMR analysis to distinguish the target product from its starting material (4-amino-2-methylbenzoic acid ) and potential regioisomers. It focuses on the diagnostic chemical shift changes induced by the sulfonylation of the amine.
Structural Visualization
The following diagram illustrates the atom numbering used throughout this guide to ensure precise assignment.
Figure 1: Connectivity and functional group segmentation of 4-Methanesulfonamido-2-methylbenzoic acid.[1]
Experimental Protocol
To observe labile protons (NH and COOH) and prevent peak overlap common in chloroform, DMSO-d6 is the required solvent.
Sample Preparation Workflow
-
Mass: Weigh 5–10 mg of the dried solid.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Note: Ensure the solvent is dry; water peaks (~3.33 ppm) can broaden the exchangeable NH signal.
-
-
Dissolution: Vortex or sonicate until the solution is clear.
-
Instrument: 400 MHz (or higher) is recommended to resolve the aromatic coupling patterns.
-
Temperature: 298 K (25°C).
Comparative Spectral Analysis
The most effective way to validate the product is by comparing it against the starting material. The sulfonylation reaction transforms the electron-donating amine (-NH₂) into a sulfonamide (-NHSO₂Me), causing drastic chemical shift changes.
Table 1: Diagnostic Shift Comparison (DMSO-d6)
| Proton Assignment | Precursor: 4-Amino-2-methylbenzoic acid (δ ppm) | Target: 4-Methanesulfonamido... (δ ppm) | Δ Shift (ppm) | Diagnostic Note |
| -COOH | ~12.0 - 12.8 (br s) | ~12.8 - 13.0 (br s) | Minimal | Broad; often invisible if wet.[1] |
| -NH- / -NH₂ | 5.84 (s, 2H) | 10.1 - 10.3 (s, 1H) | +4.3 | Primary confirmation. NH₂ disappears; Sulfonamide NH appears downfield.[1] |
| Ar-H (C6) | 7.65 (d) | 7.80 - 7.90 (d) | +0.2 | Ortho to COOH; remains the most deshielded aromatic proton. |
| Ar-H (C3) | 6.50 (s/d) | 7.10 - 7.20 (s/d) | +0.6 | Large downfield shift due to loss of strong amine shielding. |
| Ar-H (C5) | 6.57 (dd) | 7.05 - 7.15 (dd) | +0.5 | Moves out of the "electron-rich" upfield region. |
| SO₂-CH₃ | Absent | 3.00 - 3.10 (s, 3H) | N/A | Secondary confirmation. Distinct singlet.[1] |
| Ar-CH₃ | 2.36 - 2.40 (s) | 2.50 - 2.55 (s) | +0.15 | Often overlaps with DMSO solvent residual (2.50 ppm). |
Critical Observation: In the precursor, the H3 and H5 protons are shielded by the amine and appear upfield (6.5 ppm). In the product, the sulfonamide group is less electron-donating, causing these protons to shift downfield to the 7.0–7.2 ppm region.[1]
Detailed Mechanistic Interpretation
1. The "Sulfonamide Shift" (Reaction Monitoring)
The disappearance of the broad singlet at 5.84 ppm (NH₂) and the emergence of a sharp singlet at ~10.1 ppm (NH-SO₂) is the definitive proof of reaction completion.
-
Why? The sulfonyl group is strongly electron-withdrawing, de-shielding the amide proton significantly compared to the free amine.[1]
2. The "Methyl Sulfone" Marker
A new singlet appears at 3.05 ppm .
-
Validation: This peak integrates to 3 protons relative to the aromatic signals.[2][3] If the integration is <3, the reaction may be incomplete or the product wet.[1]
3. Aromatic Region De-shielding
The precursor (aniline derivative) has a strong electron-donating group (-NH₂), which pushes electron density into the ring (ortho/para positions), shielding H3 and H5 (shifting them upfield to ~6.5 ppm).[1]
-
Upon sulfonylation, the lone pair on the nitrogen is delocalized into the sulfonyl group, reducing its donation to the ring.[1] Consequently, H3 and H5 lose that shielding and shift downfield toward the standard benzene range (~7.1 ppm).
Regioisomer Differentiation (QC Check)
A common synthetic risk is methylating the wrong position or starting with the wrong isomer (e.g., 3-methyl vs. 2-methyl).
Target: 2-Methyl Isomer
-
Coupling Pattern:
-
H6 (Pos 6): Doublet (J ~8 Hz) — Coupling with H5.
-
H5 (Pos 5): Doublet of Doublets (J ~8 Hz, ~2 Hz) — Coupling with H6 and H3.[1]
-
H3 (Pos 3): Broad Singlet or small Doublet (J ~2 Hz) — Meta coupling with H5.
-
-
Key Feature: You will see one strong doublet (H6) and two multiplet/singlet-like signals (H3, H5).[1]
Alternative: 3-Methyl Isomer [1]
-
Coupling Pattern:
-
H2 (Pos 2): Singlet (isolated between COOH and Me).
-
H5/H6: Two doublets interacting with each other.
-
-
Differentiation: If you see a sharp aromatic singlet around 7.8 ppm (H2), you likely have the 3-methyl isomer, not the 2-methyl target.[1]
Analytical Workflow Diagram
The following Graphviz diagram outlines the logic flow for validating the compound using NMR.
Figure 2: Step-by-step logic for interpreting the 1H NMR spectrum.
References
-
PubChem. (2025).[4][5] 4-Amino-2-methylbenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. (2018). Supplementary Information: Synthesis of benzoic acid derivatives. Green Chemistry. (Providing reference shifts for 4-amino-2-methylbenzoic acid in DMSO-d6). Available at: [Link][6]
-
Gouda, M. A., et al. (2014).[1] Synthesis and characterization of sulfonamide derivatives. ResearchGate. (Establishing the ~10.1 ppm shift for sulfonamide NH protons). Available at: [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard reference for substituent effects on aromatic rings).
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- 2. CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof - Google Patents [patents.google.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. PubChemLite - 4-methanesulfonamido-2-methylbenzoic acid (C9H11NO4S) [pubchemlite.lcsb.uni.lu]
- 5. 4-Amino-2-methylbenzoic acid | C8H9NO2 | CID 241632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
A Comparative Guide to the Reactivity of 4-Methanesulfonamido-2-methylbenzoic Acid and 4-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of 4-Methanesulfonamido-2-methylbenzoic acid and 4-aminobenzoic acid. By examining their structural and electronic differences, we can predict and understand their behavior in various chemical transformations, a crucial aspect of drug design and organic synthesis.
Molecular Structures and Key Functional Groups
At the heart of their differing reactivities are the distinct substituents on the benzene ring.
-
4-Aminobenzoic acid (PABA) , a well-known biosynthetic intermediate, possesses an amino group (-NH₂) and a carboxylic acid group (-COOH) in a para arrangement.[1][2][3]
-
4-Methanesulfonamido-2-methylbenzoic acid features a methanesulfonamido group (-NHSO₂CH₃) at the 4-position, a methyl group (-CH₃) at the 2-position, and a carboxylic acid group (-COOH) at the 1-position.
Here is a visual representation of their structures:
Figure 1: Chemical structures of the two benzoic acid derivatives.
Electronic Effects: A Tale of Two Nitrogen Groups
The nature of the nitrogen-containing substituent at the 4-position profoundly influences the electron density of the aromatic ring and the reactivity of the carboxylic acid.
-
4-Aminobenzoic Acid: The amino group (-NH₂) is a potent electron-donating group through resonance. The lone pair of electrons on the nitrogen atom delocalizes into the benzene ring, increasing the electron density, particularly at the ortho and para positions. This has two main consequences:
-
Decreased Acidity of the Carboxylic Acid: The increased electron density on the carboxylate oxygen destabilizes the conjugate base, making the carboxylic acid less acidic. The pKa of the carboxylic acid in 4-aminobenzoic acid is approximately 4.88.[2]
-
Increased Nucleophilicity of the Amino Group: The amino group itself is a strong nucleophile, readily participating in reactions such as acylation and alkylation.[4]
-
-
4-Methanesulfonamido-2-methylbenzoic Acid: In contrast, the methanesulfonamido group (-NHSO₂CH₃) is a strong electron-withdrawing group . The highly electronegative oxygen atoms on the sulfonyl group pull electron density away from the nitrogen and the aromatic ring. This leads to:
-
Increased Acidity of the Carboxylic Acid: The electron-withdrawing nature of the methanesulfonamido group stabilizes the carboxylate anion, making the carboxylic acid more acidic compared to 4-aminobenzoic acid.
-
Decreased Nucleophilicity of the Sulfonamido Nitrogen: The lone pair on the nitrogen is significantly less available for donation due to the strong inductive effect of the adjacent sulfonyl group. Consequently, the nitrogen of the methanesulfonamido group is much less nucleophilic than the amino group of PABA.
-
The following diagram illustrates the flow of electron density in both molecules:
Figure 2: Electronic effects of substituents on the reactivity of the benzoic acid derivatives.
Steric Effects: The Impact of the Ortho-Methyl Group
The presence of a methyl group at the 2-position in 4-Methanesulfonamido-2-methylbenzoic acid introduces significant steric hindrance around the carboxylic acid group. This "ortho effect" has important consequences for reactivity.[5][6]
-
Inhibition of Coplanarity: The methyl group forces the carboxylic acid group to twist out of the plane of the benzene ring.[5] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which can further increase the acidity of the carboxylic acid.[5]
-
Hindered Access to the Carboxyl Carbon: The bulky methyl group physically blocks the approach of nucleophiles to the carbonyl carbon of the carboxylic acid. This makes reactions such as esterification and amidation significantly more difficult compared to the unhindered carboxylic acid of 4-aminobenzoic acid.[7][8][9]
Comparative Reactivity in Key Transformations
| Reaction | 4-Aminobenzoic Acid | 4-Methanesulfonamido-2-methylbenzoic Acid | Rationale |
| Esterification (Acid-Catalyzed) | Readily undergoes esterification.[10] | Esterification is significantly hindered.[7][8] | The ortho-methyl group in 4-Methanesulfonamido-2-methylbenzoic acid sterically blocks the approach of the alcohol nucleophile. |
| Amidation | The carboxylic acid readily forms amides. The amino group is also a good nucleophile for acylation.[11][12] | Amidation of the carboxylic acid is sterically hindered. The sulfonamido nitrogen is not nucleophilic. | Steric hindrance from the ortho-methyl group impedes attack on the carboxyl carbon. The sulfonamido nitrogen is deactivated by the sulfonyl group. |
| Acidity (pKa of -COOH) | Less acidic (pKa ≈ 4.88).[2] | More acidic. | The electron-withdrawing methanesulfonamido group and the ortho effect of the methyl group stabilize the carboxylate anion. |
| Nucleophilicity of Nitrogen | Highly nucleophilic amino group.[4] | Poorly nucleophilic sulfonamido nitrogen. | The lone pair on the nitrogen in the sulfonamide is delocalized over the sulfonyl group, reducing its availability. |
Experimental Protocols
Protocol 1: Fischer Esterification of 4-Aminobenzoic Acid
This protocol describes a standard procedure for the synthesis of benzocaine, the ethyl ester of 4-aminobenzoic acid.[13]
Materials:
-
4-Aminobenzoic acid (PABA)
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium carbonate solution
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus
Procedure:
-
To a 100 mL round-bottom flask, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol.[13]
-
Stir the mixture until the solid dissolves.
-
Slowly add 1.0 mL of concentrated sulfuric acid. A precipitate may form.[13]
-
Attach a reflux condenser and heat the mixture at a gentle reflux for 60-75 minutes.[13]
-
Cool the reaction mixture to room temperature.
-
Pour the cooled solution into a beaker containing water.
-
Neutralize the solution by slowly adding a saturated solution of sodium carbonate until the pH is neutral to litmus paper.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure ethyl 4-aminobenzoate (benzocaine).
Figure 3: Workflow for the Fischer esterification of 4-aminobenzoic acid.
Protocol 2: Esterification of Sterically Hindered 2,6-Dimethylbenzoic Acid (A Model for 4-Methanesulfonamido-2-methylbenzoic acid)
Due to the steric hindrance, direct acid-catalyzed esterification of 4-Methanesulfonamido-2-methylbenzoic acid is challenging. A common strategy for esterifying hindered acids involves the use of a more reactive electrophile, such as an acylium ion generated in strong acid, or the use of coupling agents.[8]
Materials:
-
2,6-Dimethylbenzoic acid (as a model for the hindered acid)
-
Trifluoroacetic anhydride
-
Methanol
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve the sterically hindered carboxylic acid in trifluoroacetic anhydride.
-
Cool the mixture in an ice bath.
-
Slowly add the desired alcohol (e.g., methanol).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the ester by column chromatography if necessary.
Conclusion
The reactivity of 4-Methanesulfonamido-2-methylbenzoic acid and 4-aminobenzoic acid are markedly different due to a combination of electronic and steric factors.
-
4-Aminobenzoic acid is characterized by a less acidic carboxylic acid and a highly nucleophilic amino group, making it amenable to standard esterification and amidation reactions.
-
4-Methanesulfonamido-2-methylbenzoic acid possesses a more acidic carboxylic acid that is sterically hindered by the ortho-methyl group, and a non-nucleophilic sulfonamido nitrogen. This makes reactions at the carboxylic acid more challenging and requires specialized synthetic methods.
These differences are critical considerations for medicinal chemists and process development scientists when designing synthetic routes or predicting the metabolic fate of drug candidates containing these motifs.
References
-
4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
-
In aminobenzoic acid, do we have three different pKa's? - Chemistry Stack Exchange. (2013, April 17). Retrieved February 15, 2026, from [Link]
-
Ortho effect - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Solvation and steric hindrance in methyl-substituted benzoic acids | Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]
-
Do Ortho chloro benzoicacid show Ortho effect? Does methyl group only - askIITians. (2018, September 20). Retrieved February 15, 2026, from [Link]
-
A New Method for the Esterification of Certain Sterically Hindered Acids - ElectronicsAndBooks. (n.d.). Retrieved February 15, 2026, from [Link]
-
THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS - Canadian Science Publishing. (n.d.). Retrieved February 15, 2026, from [Link]
-
Esterification of Hindered Carboxylic Acids. (n.d.). Retrieved February 15, 2026, from [Link]
-
4-Aminobenzoic acid - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins - RSC Publishing. (n.d.). Retrieved February 15, 2026, from [Link]
-
Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid? - Quora. (2018, February 6). Retrieved February 15, 2026, from [Link]
-
Preparation of Benzocaine - CUTM Courseware. (n.d.). Retrieved February 15, 2026, from [Link]
- US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols - Google Patents. (n.d.).
-
TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024, February 2). Retrieved February 15, 2026, from [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
- WO2003072534A1 - Method for preparing p-aminobenzoic acid - Google Patents. (n.d.).
- US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof - Google Patents. (n.d.).
-
A Method for the Esterification of Hindered Acids1 | The Journal of Organic Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]
-
Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Practical Experiment 3: Benzocain | PPTX - Slideshare. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. exsyncorp.com [exsyncorp.com]
- 4. mdpi.com [mdpi.com]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. Do Ortho chloro benzoicacid show Ortho effect? Does methyl group only - askIITians [askiitians.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 12. WO2003072534A1 - Method for preparing p-aminobenzoic acid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Analytical Characterization & Comparative UV-Vis Profiling of 4-Methanesulfonamido-2-methylbenzoic Acid
Executive Summary & Application Context
4-Methanesulfonamido-2-methylbenzoic acid (CAS: 108229-06-9) is a critical intermediate in the synthesis of high-value pharmaceuticals (e.g., Conivaptan ) and agrochemicals (e.g., Mesosulfuron ). Its purity is paramount for downstream yield and safety.
This guide provides a technical framework for characterizing this compound using UV-Visible spectroscopy. Unlike standard "datasheets," this document focuses on comparative spectral profiling —specifically, how to distinguish the target molecule from its synthetic precursor, 4-amino-2-methylbenzoic acid , using electronic transition shifts.
Why UV-Vis?
While HPLC-MS is definitive for mass identification, UV-Vis remains the workhorse for real-time reaction monitoring and purity assessment (HPLC-UV). Understanding the specific absorption maxima (
-
Optimize Detection: Maximize sensitivity in HPLC methods.
-
Monitor Conversion: Track the sulfonylation of the amine group by observing the hypsochromic (blue) shift.
-
Validate Cleaning: Detect trace residues in reactor vessels.
Theoretical Framework: Electronic Transitions
To interpret the spectra accurately, one must understand the chromophoric interactions.
The Chromophore System
The molecule consists of a benzene ring substituted with three functional groups:
-
Carboxylic Acid (-COOH): Electron-withdrawing (at C1).
-
Methyl Group (-CH3): Weak electron-donating (at C2).
-
Methanesulfonamido Group (-NHSO2Me): The key variable (at C4).
The "Spectral Fingerprint" Logic
The primary comparison lies between the Precursor (Amino) and the Product (Sulfonamido).
-
Precursor (4-Amino-2-methylbenzoic acid): The free amine (-NH2) is a strong auxochrome. The lone pair on the nitrogen interacts strongly with the
-system of the benzene ring ( ), causing a significant bathochromic (red) shift , typically pushing absorption to 280–290 nm . -
Target (4-Methanesulfonamido-2-methylbenzoic acid): When the amine is sulfonylated, the nitrogen lone pair becomes involved in
-orbital resonance with the sulfur atom. This withdraws electron density away from the ring, reducing the conjugation compared to the free amine. This results in a hypsochromic (blue) shift relative to the precursor.
Figure 1: Mechanistic basis for the spectral shift observed during synthesis. The conversion of the amino group to sulfonamide reduces electron donation to the aromatic ring.
Comparative Data: Absorption Maxima
The following table synthesizes experimental data from homologous series and specific intermediate characterization.
| Compound | Primary | Secondary | Electronic Character | Detection Strategy |
| Benzoic Acid (Baseline) | ~230 nm | 272 nm (Weak) | Reference Standard | Generic UV |
| 4-Amino-2-methylbenzoic acid (Precursor) | ~235 nm | 285 – 290 nm (Strong) | Strong Donor ( | Monitor for disappearance |
| 4-Methanesulfonamido-2-methylbenzoic acid (Target) | ~232 nm | 265 – 272 nm | Weakened Donor | Target Wavelength |
Critical Insight: To monitor the reaction, do not set your detector to 254 nm (generic).
-
Set Channel A to 288 nm: To track the consumption of the starting material (Precursor).
-
Set Channel B to 268 nm: To track the formation of the product (Target).
Experimental Protocol: Determination of
Since
Reagents
-
Solvent A: Methanol (HPLC Grade) – Promotes fine structure.
-
Solvent B: 0.1% Formic Acid in Water – Simulates acidic HPLC conditions.
-
Blank: Match the solvent exactly.
Step-by-Step Methodology
-
Stock Preparation:
-
Weigh 10.0 mg of 4-Methanesulfonamido-2-methylbenzoic acid.
-
Dissolve in 10 mL Methanol (Concentration: 1 mg/mL).
-
Note: Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard:
-
Dilute 100
L of Stock into 9.9 mL of Solvent B (Result: 10 g/mL). -
Why? This concentration prevents detector saturation (Absorbance < 1.0) while mimicking HPLC mobile phase conditions.
-
-
Spectral Scan:
-
Instrument: Double-beam UV-Vis Spectrophotometer.
-
Range: 200 nm to 400 nm.
-
Scan Speed: Medium (approx. 200 nm/min).
-
Baseline correction: Perform using Solvent B blank.
-
-
Data Analysis:
-
Identify the local maximum in the 260–280 nm region.
-
Calculate Molar Extinction Coefficient (
) using Beer-Lambert Law: .
-
Figure 2: Workflow for empirically determining the optimal detection wavelength.
Troubleshooting & Interferences
| Observation | Potential Cause | Corrective Action |
| Peak Shift > 5 nm | pH Effect | The carboxylic acid ionizes at pH > 4 (pKa ~4.2). Ensure solvent is acidified (0.1% Formic Acid) to maintain the protonated species for consistent |
| No distinct peak (Shoulder only) | Solvent Cutoff | If using Acetone or Ethyl Acetate, the solvent absorbs UV < 330 nm. Switch to Methanol or Acetonitrile. |
| High Absorbance at >300 nm | Impurity | Indicates presence of oxidized byproducts or retained amino-precursor. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 241632, 4-Amino-2-methylbenzoic acid. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Benzoic acid, 4-amino-, methyl ester UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH.[1][2] Physical Chemistry Chemical Physics.[1] (Demonstrates the ~230/272 nm baseline for benzoic acid derivatives). Retrieved from [Link]
- Google Patents (2014).CN103755603A - Preparation method for 2-amino sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester. (Describes the synthesis and characterization context for Mesosulfuron intermediates).
Sources
A Comparative Guide to Elemental Analysis Standards for 4-Methanesulfonamido-2-methylbenzoic Acid
For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth comparison of elemental analysis standards for 4-Methanesulfonamido-2-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. We will delve into the theoretical versus expected experimental values, compare prevalent analytical methodologies, and offer insights into selecting the most appropriate technique for your research and quality control needs.
The Critical Role of Elemental Analysis
Elemental analysis serves as a fundamental quality control parameter, confirming the identity, purity, and empirical formula of a synthesized compound. For 4-Methanesulfonamido-2-methylbenzoic acid, accurate determination of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) is essential to validate its molecular structure and ensure the absence of significant impurities. Deviations from the theoretical elemental composition can indicate the presence of residual solvents, inorganic salts, or other by-products from the synthesis process.
Theoretical vs. Experimental Elemental Composition
The first step in elemental analysis is to calculate the theoretical composition based on the compound's molecular formula. For the purpose of this guide, we will use the molecular formula of a closely related isomer, 4-[Methyl(methylsulfonyl)amino]benzoic acid, which is C₉H₁₁NO₄S . The theoretical elemental percentages are as follows:
-
Carbon (C): 47.15%
-
Hydrogen (H): 4.84%
-
Nitrogen (N): 6.11%
-
Sulfur (S): 14.00%
In practice, experimental results will have a degree of inherent variability. A common acceptance criterion for the purity of a standard is a deviation of no more than ±0.4% from the theoretical value for each element.
| Element | Theoretical % | Acceptable Experimental Range (%) |
| Carbon (C) | 47.15 | 46.75 - 47.55 |
| Hydrogen (H) | 4.84 | 4.44 - 5.24 |
| Nitrogen (N) | 6.11 | 5.71 - 6.51 |
| Sulfur (S) | 14.00 | 13.60 - 14.40 |
Comparative Analysis of Key Methodologies
The choice of analytical technique for elemental analysis depends on various factors including the elements of interest, required sensitivity, sample throughput, and laboratory capabilities. Here, we compare three widely used methods for the analysis of 4-Methanesulfonamido-2-methylbenzoic acid: Combustion Analysis (CHNS), Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Sulfur, and the Kjeldahl method for Nitrogen.
Combustion Analysis (Dumas Method) for C, H, N, and S
Combustion analysis is a highly accurate and widely used technique for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds.[1] The method involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace in the presence of excess oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.
-
Sample Preparation: Accurately weigh 1-3 mg of the 4-Methanesulfonamido-2-methylbenzoic acid standard into a tin or silver capsule.
-
Instrument Setup: Calibrate the CHNS analyzer using a certified standard, such as sulfanilamide or acetanilide.
-
Combustion: Introduce the encapsulated sample into the combustion furnace, typically operating at temperatures above 900°C.
-
Gas Separation and Detection: The combustion products are passed through a series of columns to separate the individual gases. A thermal conductivity detector (TCD) measures the concentration of each gas relative to a reference helium flow.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Caption: Workflow for ICP-OES Sulfur Analysis.
Kjeldahl Method for Nitrogen Analysis
The Kjeldahl method is a classic wet chemical technique for the determination of nitrogen in organic and inorganic substances. [2][3][4]It involves the digestion of the sample with concentrated sulfuric acid to convert the nitrogen into ammonium sulfate. The ammonium is then converted to ammonia gas, which is distilled and quantified by titration.
-
Digestion: Accurately weigh a sample of 4-Methanesulfonamido-2-methylbenzoic acid into a Kjeldahl flask. Add concentrated sulfuric acid and a catalyst (e.g., a mixture of potassium sulfate and copper sulfate). Heat the mixture until the solution becomes clear.
-
Distillation: After cooling, dilute the digestate with water and add a concentrated sodium hydroxide solution to liberate ammonia gas. The ammonia is then distilled into a receiving flask containing a known amount of standard acid (e.g., boric acid).
-
Titration: The amount of ammonia captured is determined by titrating the excess standard acid with a standard base solution.
-
Calculation: The percentage of nitrogen in the original sample is calculated from the amount of ammonia produced.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methanesulfonamido-2-methylbenzoic acid
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 4-Methanesulfonamido-2-methylbenzoic acid. As a compound featuring both a carboxylic acid and a sulfonamide functional group, a comprehensive understanding of its potential hazards is critical for ensuring a safe laboratory environment. This document is designed to provide procedural, step-by-step guidance rooted in established safety principles.
Hazard Identification and Risk Assessment: A Proactive Approach
Before any handling of 4-Methanesulfonamido-2-methylbenzoic acid, a thorough risk assessment is mandatory. The chemical structure suggests a dual-hazard profile that must be respected.
-
Acidic Corrosivity and Irritation : The benzoic acid moiety classifies this compound as an acid. Like similar benzoic acid derivatives, it is expected to cause skin, eye, and respiratory tract irritation.[1][2][3] Direct contact can lead to redness, pain, and in severe cases, chemical burns.
-
Inhalation Hazard : As a solid, the compound can form dust, which, if inhaled, may cause irritation to the respiratory system.[1][4] Operations such as weighing and transferring solids present a higher risk of airborne particulate generation.
-
Potential for Sensitization : The sulfonamide group is a known structural alert for allergic skin reactions. Repeated exposure may lead to skin sensitization, where subsequent contact, even with minute quantities, can trigger a significant allergic response.
-
Reactivity : This compound is likely incompatible with strong bases and strong oxidizing agents.[1][5]
Given these potential hazards, the first and most critical step is to always handle this compound within a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation exposure.[1][6][7] PPE should be considered the final barrier of protection after engineering and administrative controls have been implemented.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific procedure and the quantities being handled. The following recommendations represent the minimum standard for safely handling 4-Methanesulfonamido-2-methylbenzoic acid.
Eye and Face Protection: The Non-Negotiable First Line
-
Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[6] These provide 360-degree protection from splashes, aerosols, and dust.
-
Enhanced Protection : For tasks with a higher splash risk, such as handling larger volumes, working with solutions under pressure, or during spill cleanup, a full-face shield must be worn in addition to chemical splash goggles.[6]
Hand Protection: Preventing Dermal Exposure and Sensitization
-
Glove Specification : Chemical-resistant gloves, such as nitrile, are required for all handling tasks.[6] Latex gloves offer insufficient protection and should not be used.[8]
-
Best Practices :
-
Inspect Before Use : Always check gloves for any signs of degradation, punctures, or tears before donning.[6]
-
Double Gloving : For prolonged handling or when working with solutions, consider wearing two pairs of nitrile gloves.
-
Proper Removal : Use a proper glove removal technique to avoid skin contact with the outer surface of the contaminated glove.[4]
-
Immediate Disposal : Dispose of gloves immediately in the appropriate chemical waste container after use or upon contamination.
-
Hand Hygiene : Wash hands thoroughly with soap and water after removing gloves.[4]
-
Body Protection: Shielding Skin and Personal Clothing
-
Laboratory Coat : A flame-resistant lab coat, fully buttoned, is required to protect skin and clothing from minor spills and dust.[6][8]
-
Chemical Apron : For procedures involving significant quantities of the compound or its solutions, a chemical-resistant apron should be worn over the lab coat.[6]
-
Personal Attire : Full-length pants and closed-toe shoes are mandatory laboratory attire and form a crucial part of your personal protection.[8]
Respiratory Protection: For Use Outside of Primary Engineering Controls
-
Standard Operations : When handling 4-Methanesulfonamido-2-methylbenzoic acid inside a certified chemical fume hood, respiratory protection is typically not required.
-
Required Use : A NIOSH-approved respirator is necessary if engineering controls are not available or are insufficient to maintain exposure below acceptable limits.[6] This is particularly relevant during large-scale transfers outside of a hood or during emergency spill response.
-
For dusts, a particulate respirator (e.g., N95, P100) is appropriate.
-
For vapors from solutions, an air-purifying respirator with organic vapor cartridges may be necessary.
-
Procedural Discipline: Donning and Doffing PPE
Proper procedure is as important as the equipment itself. Follow this sequence to minimize cross-contamination.
Experimental Protocol: PPE Donning and Doffing Sequence
Donning (Putting On) Sequence:
-
Attire Check : Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat : Don your lab coat and fasten all buttons.
-
Gloves : Don the first pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, don the second pair over the first.
-
Eye/Face Protection : Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Final Check : Perform a final check to ensure there is no exposed skin on your wrists or neck.
Doffing (Taking Off) Sequence:
-
Gloves : Remove the outer pair of gloves (if double-gloving) using a glove-to-glove grip. Remove the inner pair by sliding a clean finger under the cuff and peeling it off. Dispose of gloves in the designated waste container.
-
Face Shield/Goggles : Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for cleaning and disinfection.
-
Lab Coat : Unbutton the lab coat and remove it by rolling it outwards, keeping the contaminated exterior away from your body. Hang it in its designated storage location or place it in a laundry bin if contaminated.
-
Hand Washing : Immediately and thoroughly wash your hands with soap and water.
Data Presentation and Visual Guides
Table 1: PPE Recommendations by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (if not in fume hood) |
| Weighing Solid (<10g) | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | N95 Particulate Respirator |
| Preparing Dilute Solutions (<1L) | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Respirator with Organic Vapor Cartridge |
| Running Reactions/Large Scale Transfers | Goggles and Face Shield | Double Pair Nitrile Gloves | Lab Coat and Chemical-Resistant Apron | Respirator with Organic Vapor Cartridge |
| Spill Cleanup | Goggles and Face Shield | Heavy-Duty Nitrile/Butyl Gloves | Chemical-Resistant Suit or Coveralls | Required - Type depends on spill size |
Diagram 1: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting appropriate PPE when handling 4-Methanesulfonamido-2-methylbenzoic acid.
Caption: PPE selection workflow based on risk assessment.
Emergency Procedures and Disposal
Spill Response : In the event of a spill, evacuate the immediate area and alert personnel. For small spills of solid material, use an appropriate absorbent material and non-sparking tools to collect it into a designated waste container. For larger spills, follow your institution's emergency response plan.[9]
First Aid :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15-20 minutes and remove contaminated clothing.[1][9] Seek medical attention if irritation develops or persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting the upper and lower eyelids.[1][9] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]
Disposal : All contaminated PPE and chemical waste must be collected in a suitable, tightly closed, and properly labeled container for chemical waste.[6] Disposal must be carried out in strict accordance with local, state, and federal regulations.[6]
References
- What are the safety precautions when handling acids? - Blog. (2025, September 18). Vertex AI Search.
- Protective Gear - Organic Chemistry at CU Boulder. University of Colorado Boulder.
- Personal protective equipment for handling Phytanic Acid - Benchchem. BenchChem.
- Personal Protective Equipment - Environmental Health & Safety Services.
- Material Safety Data Sheet - m-Toluic Acid. (2008, January 22). Spectrum Chemical.
- SAFETY DATA SHEET - p-Toluic acid. (2024, January 9). Sigma-Aldrich.
- Acid Resistant PPE: Safety for Chemical Workers. (2026, February 10). Accio.
- Safety Data Sheet - p-Toluic acid. Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Amino-4-methylbenzoic acid. Fisher Scientific.
- SAFETY DATA SHEET - Methanesulfonic acid. (2010, May 27). Fisher Scientific.
- SAFETY DATA SHEET - Benzoic acid, 3-iodo-4-methyl-. Fisher Scientific.
- 4-Methylbenzoic acid | CAS#:99-94-5. Chemsrc.
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. westliberty.edu [westliberty.edu]
- 5. 4-Methylbenzoic acid | CAS#:99-94-5 | Chemsrc [chemsrc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. What are the safety precautions when handling acids? - Blog [bofanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
